molecular formula C15H13NO5 B185963 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde CAS No. 81307-09-7

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Cat. No.: B185963
CAS No.: 81307-09-7
M. Wt: 287.27 g/mol
InChI Key: LBZHTZHIZXKRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a versatile aromatic aldehyde intermediate of significant value in synthetic and medicinal chemistry research. Its primary research application lies in its role as a key precursor for the synthesis of Schiff base ligands . Schiff bases, known for their diverse coordination chemistry, are crucial for creating protein and enzyme mimics and for investigating metal-ligand interactions in catalytic systems . Furthermore, this compound serves as a critical building block in the development of advanced organocatalysts. Specifically, it has been utilized in the structure-activity optimization of modified proline catalysts, where its incorporation contributes to enhanced hydrophobic interactions that improve catalytic efficiency and stereoselectivity in aqueous aldol reactions . The structural features of the molecule, including the vanillin-derived and nitrophenyl rings, have been characterized by X-ray crystallography, confirming its planarity and providing insight into its solid-state packing via weak intermolecular interactions . This makes it a compound of interest not only for catalysis and ligand design but also for materials science research focused on understanding molecular assembly and crystal engineering.

Properties

IUPAC Name

3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHTZHIZXKRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366267
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81307-09-7
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in various synthetic applications. This guide details the experimental protocol, presents relevant data in a structured format, and illustrates the synthetic pathway.

Introduction

This compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is a derivative of vanillin. The synthesis involves a Williamson ether synthesis, a well-established and versatile method for forming ethers. In this procedure, the hydroxyl group of vanillin is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzyl halide, in this case, 4-nitrobenzyl bromide. The presence of the nitro group on the benzyl moiety makes the benzylic carbon more susceptible to nucleophilic attack.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product PNB 4-Nitrobenzyl bromide PNB->Product Base K2CO3 Solvent DMF

Caption: General reaction scheme for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
VanillinC₈H₈O₃152.1581-83285
4-Nitrobenzyl bromideC₇H₆BrNO₂216.0398-100Decomposes
This compound C₁₅H₁₃NO₅ 287.27 Not specified 480 at 760 mmHg [1]

Note: The melting point of the final product is not consistently reported in the literature and should be determined experimentally.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[2][3]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reactants.

    • Add 4-nitrobenzyl bromide (1.1 eq) to the stirred suspension.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. One study also suggests refluxing in acetonitrile for 24 hours.[4]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them twice with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc and gradually increasing the polarity).

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

G node_reactants 1. Combine Reactants (Vanillin, 4-Nitrobenzyl bromide, K2CO3 in DMF) node_reaction 2. Heat and Stir (80-90°C, 4-6h) node_reactants->node_reaction node_workup 3. Aqueous Workup (Water, EtOAc extraction, Brine wash) node_reaction->node_workup node_drying 4. Dry and Concentrate (Dry with MgSO4, Evaporate solvent) node_workup->node_drying node_purification 5. Purify (Silica Gel Chromatography) node_drying->node_purification node_product Final Product: This compound node_purification->node_product

Caption: Step-by-step workflow of the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present (e.g., aldehyde C=O, aromatic C=C, ether C-O, and nitro NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Nitrobenzyl bromide is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle all solvents in a well-ventilated area and away from ignition sources.

References

physicochemical properties of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a derivative of vanillin, is a significant organic compound primarily utilized as a precursor in the synthesis of various Schiff bases. These Schiff bases and their metal complexes are of considerable interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, offering valuable data and methodologies for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource
CAS Number 81307-09-7[1]
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
Boiling Point 480 °C at 760 mmHg
Density 1.296 g/cm³
Flash Point 214.1 °C
Appearance No data available
Melting Point No data available
Solubility No data available
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are available on platforms like SpectraBase, the following provides an overview of the expected spectral characteristics.

SpectroscopyDescription
¹H NMR Expected signals would include singlets for the methoxy and methylene protons, an aldehyde proton singlet, and multiplets for the aromatic protons on both benzene rings.
¹³C NMR The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR) Characteristic absorption bands would be observed for the C=O stretching of the aldehyde, C-O-C stretching of the ether linkages, and N-O stretching of the nitro group.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Note: Specific spectral data can be accessed via SpectraBase for detailed analysis.[2]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methods for similar etherification reactions.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Crystallographic Analysis

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile. The crystallographic data reveals a dihedral angle of 4.95 (8)° between the vanillin and nitrobenzene rings, with the crystal packing stabilized by weak intermolecular C—H⋯O interactions.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the role of this compound as a precursor to biologically active Schiff bases.

Synthesis_Workflow Reactant1 3-Hydroxy-4- methoxybenzaldehyde Reaction Etherification (Reflux) Reactant1->Reaction Reactant2 4-Nitrobenzyl bromide Reactant2->Reaction Reagent K2CO3, Acetonitrile Reagent->Reaction Purification Purification Reaction->Purification Crude Product Product 3-Methoxy-4- [(4-nitrophenyl)methoxy] benzaldehyde Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Schiff_Base_Formation_and_Application Start 3-Methoxy-4- [(4-nitrophenyl)methoxy] benzaldehyde Condensation Schiff Base Condensation Start->Condensation Amine Primary Amine (e.g., Aniline derivative) Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase BioActivity Biological Activities SchiffBase->BioActivity Antibacterial Antibacterial BioActivity->Antibacterial Antifungal Antifungal BioActivity->Antifungal Anticancer Anticancer BioActivity->Anticancer

Caption: Formation of Schiff bases and their potential biological applications.

Biological Significance

While this compound itself is not extensively studied for its biological effects, its primary importance lies in its role as a versatile precursor for the synthesis of Schiff bases. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities.[3][4][5] The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their therapeutic potential.[6]

The synthesized Schiff bases from this particular aldehyde are valuable candidates for screening for various biological activities, including:

  • Antimicrobial Activity: Many Schiff bases have demonstrated potent antibacterial and antifungal properties.[3]

  • Anticancer Activity: Schiff bases and their metal complexes have been investigated as potential anticancer agents.[6]

  • Anti-inflammatory and Antioxidant Properties: Certain Schiff base derivatives have shown promise as anti-inflammatory and antioxidant agents.[7]

The diverse biological potential of the resulting Schiff bases makes this compound a compound of high interest for drug discovery and development programs.

References

An In-depth Technical Guide to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a vanillin derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological data for this specific molecule is limited in publicly accessible literature, this guide also explores the well-documented therapeutic potential and relevant signaling pathways of structurally related vanillin and benzyloxybenzaldehyde derivatives. This information is intended to provide a strong foundation for researchers investigating this and similar compounds for the development of novel therapeutics.

Chemical Identity and Structure

Chemical Name: this compound

Synonyms: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

CAS Number: 81307-09-7

Molecular Formula: C₁₅H₁₃NO₅

Molecular Weight: 287.27 g/mol

Chemical Structure:

Chemical structure of this compound
Figure 1: 2D structure of this compound.

Physicochemical and Crystallographic Data

A summary of the known physicochemical and crystallographic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Physical State Solid
Boiling Point 480°C at 760 mmHg[1]
Density 1.296 g/cm³[1]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Unit Cell Dimensions a=13.743(3) Å, b=12.526(3) Å, c=16.384(3) Å[2]
Dihedral Angle The vanillin group and the nitrobenzene ring make a dihedral angle of 4.95 (8)°.[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from peer-reviewed literature.[2]

Materials and Reagents
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-(Bromomethyl)-4-nitrobenzene

  • Pyridine

  • Anhydrous acetonitrile

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-hydroxy-3-methoxybenzaldehyde (1.52 g) in 100 ml of anhydrous acetonitrile.

  • Addition of Reagents: To a separate 50 ml of anhydrous acetonitrile, add 10 mmol of 1-(bromomethyl)-4-nitrobenzene (2.16 g) and 10 mmol of pyridine (0.79 g).

  • Reaction Execution: Add the solution from step 2 dropwise to the solution from step 1 over a period of 30 minutes with continuous stirring.

  • Reflux: Once the addition is complete, reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the resulting mixture into 100 ml of ice-water to precipitate the crude product.

  • Purification: Isolate the yellow precipitate by filtration and recrystallize it from acetonitrile.

  • Drying: Dry the purified product in a vacuum oven to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reagents Reactants & Solvent cluster_process Reaction Process cluster_workup Purification A Vanillin E Dissolve Vanillin in Acetonitrile A->E B 1-(Bromomethyl)-4-nitrobenzene F Prepare solution of 1-(Bromomethyl)-4-nitrobenzene and Pyridine in Acetonitrile B->F C Pyridine C->F D Acetonitrile D->E D->F G Dropwise addition (30 min) E->G F->G H Reflux for 24h under N2 G->H I Solvent removal (Rotary Evaporation) H->I J Precipitation in Ice-Water I->J K Filtration J->K L Recrystallization from Acetonitrile K->L M Vacuum Drying L->M N Final Product: This compound M->N

A flowchart of the synthesis process.

Potential Applications in Drug Development and Relevant Signaling Pathways

While direct pharmacological studies on this compound are not extensively reported, its structural backbone as a vanillin derivative suggests potential therapeutic applications based on the known bioactivities of related compounds. Vanillin and its derivatives, including Schiff bases, have been widely investigated for their roles in various disease models.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer properties.[3] Studies on similar compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Relevant Signaling Pathways:

  • NF-κB Pathway: Vanillin has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and is constitutively active in many cancers.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in cancer progression that has been shown to be modulated by vanillin derivatives.[4]

  • STAT3–HIF-1α Pathway: Some vanillin derivatives have been found to inhibit the STAT3–HIF-1α signaling pathway, which is involved in tumor metastasis under hypoxic conditions.[5]

G cluster_pathways Potential Downstream Signaling Pathways cluster_effects Cellular Effects compound Vanillin Derivatives (e.g., this compound) NFKB NF-κB Pathway compound->NFKB Inhibition MAPK MAPK Pathway compound->MAPK Modulation STAT3 STAT3–HIF-1α Pathway compound->STAT3 Inhibition apoptosis Induction of Apoptosis NFKB->apoptosis cell_cycle Cell Cycle Arrest MAPK->cell_cycle metastasis Inhibition of Metastasis STAT3->metastasis

Potential anticancer signaling pathways modulated by vanillin derivatives.
Neuroprotective Effects

Vanillin and its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[6] Their antioxidant properties and ability to inhibit acetylcholinesterase and β-amyloid peptide aggregation are key areas of investigation.[6]

Antimicrobial Activity

Schiff bases derived from vanillin have shown promising antibacterial and antifungal activities.[7] The imine group in Schiff bases is often crucial for their biological activity, and these compounds represent a viable scaffold for the development of new antimicrobial agents.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for further investigation in drug discovery. While direct biological data is sparse, the extensive research on related vanillin and benzyloxybenzaldehyde derivatives provides a strong rationale for exploring its efficacy in oncology, neurodegenerative diseases, and infectious diseases. The experimental protocols and consolidated data in this guide are intended to facilitate such future research endeavors.

References

Spectroscopic and Structural Elucidation of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Due to the limited availability of published experimental spectra, this document combines available experimental data with predicted spectroscopic information to serve as a valuable resource for researchers. The guide includes detailed experimental protocols for the synthesis and general protocols for spectroscopic analysis, presented alongside clearly structured data tables and a logical workflow diagram for structural characterization.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from vanillin and 4-nitrobenzyl bromide.

Experimental Protocol: Synthesis

The synthesis of the title compound was reported by Li and Chen (2008) in their work on the crystal structure of the molecule.[1] The following protocol is based on their reported method:

A solution of vanillin (1.52 g, 10 mmol) in acetonitrile (30 ml) is prepared. To this solution, potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred at room temperature. Subsequently, a solution of 4-nitrobenzyl bromide (2.16 g, 10 mmol) in acetonitrile (20 ml) is added dropwise to the suspension over a period of 30 minutes. The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours under a nitrogen atmosphere.

After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then evaporated from the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization. For the purpose of obtaining single crystals for X-ray analysis, slow evaporation of an acetonitrile solution of the compound can be employed.[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The ATR-IR spectrum of this compound has been reported on SpectraBase.

Table 1: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (methoxy and methylene)
~2830 & ~2730WeakAldehyde C-H Stretch (Fermi resonance)
~1685StrongC=O Stretch (Aldehyde)
~1595, ~1485Medium-StrongAromatic C=C Stretch
~1520, ~1345StrongN-O Asymmetric & Symmetric Stretch (Nitro group)
~1260, ~1020StrongC-O Stretch (Ether)

Source: ATR-IR Spectrum from SpectraBase.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde-H
~8.25d2HAromatic-H (ortho to NO₂)
~7.65d2HAromatic-H (meta to NO₂)
~7.45dd1HAromatic-H (ortho to CHO, meta to OMe)
~7.40d1HAromatic-H (ortho to CHO, ortho to OCH₂)
~7.00d1HAromatic-H (meta to CHO, ortho to OMe)
~5.30s2HO-CH₂-Ar
~3.90s3HO-CH₃

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~191.0C=O (Aldehyde)
~153.0Aromatic C-O
~150.0Aromatic C-O
~147.5Aromatic C-NO₂
~144.0Aromatic C-CH₂
~131.0Aromatic C-CHO
~128.0Aromatic CH
~126.5Aromatic CH
~124.0Aromatic CH
~114.0Aromatic CH
~111.0Aromatic CH
~71.0O-CH₂-Ar
~56.0O-CH₃
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not currently available in public databases. However, the expected fragmentation pattern can be predicted based on the molecular structure. The molecular weight of the compound is 287.26 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 287.

  • Loss of NO₂: A fragment corresponding to the loss of a nitro group (M - 46) may be observed at m/z = 241.

  • Cleavage of the benzylic ether bond: Cleavage of the C-O bond between the benzylic carbon and the oxygen can lead to two prominent fragments:

    • A fragment at m/z = 135, corresponding to the 4-nitrobenzyl cation.

    • A fragment at m/z = 151, corresponding to the 3-methoxy-4-oxybenzaldehyde radical cation.

  • Loss of the formyl group: A fragment corresponding to the loss of the CHO group (M - 29) from the molecular ion may be observed at m/z = 258.

Experimental Methodologies

The following are general experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the compound is typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10 mg/mL. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry is a suitable technique. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound follows a logical workflow where each spectroscopic technique provides complementary information.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Synthesized_Compound This compound IR IR Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR_Data Functional Groups (C=O, NO₂, C-O) IR->IR_Data NMR_Data Connectivity & Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Confirmed Structure IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its successful synthesis in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is achieved through the reaction of vanillin with 4-nitrobenzyl bromide. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of vanillin, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway Vanillin Vanillin Intermediate Vanillin Phenoxide (Intermediate) Vanillin->Intermediate + Base NitrobenzylBromide 4-Nitrobenzyl Bromide Product This compound NitrobenzylBromide->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile) Intermediate->Product + 4-Nitrobenzyl Bromide in Solvent

Caption: General workflow for the synthesis of this compound.

Starting Materials and Reagents

The primary starting materials for this synthesis are readily available commercial compounds.

Starting Material/ReagentChemical StructureMolar Mass ( g/mol )Key Role
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)152.15Phenolic precursor
4-Nitrobenzyl bromide216.03Alkylating agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
Dimethylformamide (DMF)73.09Solvent
Acetonitrile (CH₃CN)CH₃CN41.05Solvent

Experimental Protocols

Two primary protocols have been identified from analogous syntheses, providing flexibility in solvent and reaction conditions.

Protocol 1: Synthesis in Dimethylformamide (DMF)

This protocol is adapted from the synthesis of the closely related compound, 4-(4-nitrobenzyloxy)benzaldehyde[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water to yield the crude product. Further purification can be achieved by recrystallization from a hexane/toluene mixture or by column chromatography on silica gel using a hexane/EtOAc eluent. A yield of approximately 74% can be expected[1].

Protocol 2: Synthesis in Acetonitrile

This protocol is based on the reported synthesis of the target molecule[2].

  • Reaction Setup: Combine vanillin (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), and a suitable base (e.g., potassium carbonate, 1.5 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add acetonitrile to the flask.

  • Reaction Conditions: Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Work-up and Isolation: After cooling, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by recrystallization, likely from an acetonitrile solution, to obtain crystalline this compound[2].

Diagram of the Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1 (DMF) cluster_protocol2 Protocol 2 (Acetonitrile) p1_start Combine Reactants (Vanillin, 4-Nitrobenzyl Bromide, K₂CO₃) in DMF p1_react Heat at 100°C for 3 hours p1_start->p1_react p1_workup Pour into Ice Water p1_react->p1_workup p1_isolate Vacuum Filtration p1_workup->p1_isolate p1_purify Wash with Water & Recrystallize/Chromatography p1_isolate->p1_purify p1_end Final Product p1_purify->p1_end p2_start Combine Reactants (Vanillin, 4-Nitrobenzyl Bromide, Base) in Acetonitrile p2_react Reflux for 24 hours (N₂ atmosphere) p2_start->p2_react p2_workup Solvent Removal & Liquid-Liquid Extraction p2_react->p2_workup p2_isolate Dry & Concentrate Organic Layer p2_workup->p2_isolate p2_purify Recrystallize from Acetonitrile p2_isolate->p2_purify p2_end Final Product p2_purify->p2_end

Caption: Comparative experimental workflows for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the expected product.

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Vanillin152.1581-83White to pale yellow crystalline solid
4-Nitrobenzyl bromide216.0398-100Yellowish crystalline solid
This compound287.26Not explicitly reported, but expected to be a solidExpected to be a solid, likely yellow[1]

Note: The yield for the synthesis of the analogous 4-(4-nitrobenzyloxy)benzaldehyde was reported to be 74%[1]. A similar yield can be anticipated for the target molecule under optimized conditions.

Conclusion

The synthesis of this compound from vanillin and 4-nitrobenzyl bromide is a straightforward and efficient process based on the Williamson ether synthesis. The provided protocols offer reliable methods for obtaining this valuable compound. Researchers should select the protocol that best fits their laboratory capabilities and solvent preferences. Standard purification techniques are sufficient to obtain a product of high purity suitable for further applications in drug discovery and materials science.

References

molecular weight and formula of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a significant intermediate in synthetic organic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Compound Properties

This compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is a derivative of vanillin.[1][2] Its chemical structure incorporates a methoxy group and a 4-nitrobenzyloxy substituent on the benzaldehyde ring, making it a valuable precursor for the synthesis of more complex molecules, particularly Schiff bases which have applications in mimicking proteins and enzymes.[1][3]

Identifier Value
Molecular Formula C15H13NO5[1][2][4]
Molecular Weight 287.27 g/mol
CAS Number 81307-09-7[4]
Boiling Point 480°C at 760 mmHg[4]
Density 1.296 g/cm³[4]
Flash Point 214.1°C[4]
Refractive Index 1.615[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 4-nitrobenzyl bromide. The following protocol is based on established synthetic methods.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-nitrobenzyl bromide

  • Pyridine

  • Anhydrous acetonitrile

  • Ice-water

Procedure:

  • A solution of 3-hydroxy-4-methoxybenzaldehyde (10 mmol) in anhydrous acetonitrile (100 ml) is prepared.

  • A solution of 1-(bromomethyl)-4-nitrobenzene (10 mmol) and pyridine (10 mmol) in anhydrous acetonitrile (50 ml) is prepared.

  • The isovanillin solution is added dropwise to the 1-(bromomethyl)-4-nitrobenzene solution over a period of 30 minutes.

  • The resulting mixture is refluxed for 24 hours under a nitrogen atmosphere.[3]

  • After reflux, the solvent is removed under reduced pressure.

  • The resulting mixture is then poured into ice-water (100 ml), which causes the product to precipitate.

  • The yellow precipitate is isolated, recrystallized from acetonitrile, and dried in a vacuum to yield the pure compound.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - 3-hydroxy-4-methoxybenzaldehyde - 1-(bromomethyl)-4-nitrobenzene - Pyridine Reaction Reaction Conditions: - Dropwise addition over 30 min - Reflux for 24h under N2 Reactants->Reaction Solvent Solvent: Anhydrous Acetonitrile Solvent->Reaction Workup Workup: - Solvent removal - Poured into ice-water Reaction->Workup Reaction completion Purification Purification: - Recrystallization from acetonitrile - Vacuum drying Workup->Purification Precipitate formation Product Final Product: This compound Purification->Product Isolation of pure compound

Synthesis Workflow Diagram

Applications in Research and Drug Development

While direct involvement in signaling pathways for this compound is not extensively documented, its role as a precursor for Schiff bases is of significant interest.[1][3] Schiff bases are known for their wide range of biological activities and are investigated for their potential as therapeutic agents.

Furthermore, related nitrobenzaldehyde derivatives are utilized as key intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents, and in the formulation of specialty chemicals and dyes.[5] The presence of the nitro group and the overall molecular architecture of this compound suggest its potential as a scaffold in the development of novel compounds with biological activity. The methoxy functional group, as seen in derivatives of resveratrol, can play a role in modulating inflammatory responses through signaling pathways like MAPK and NF-κB, although this specific activity has not been confirmed for the title compound.[6]

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in the preparation of various biologically active compounds, including Schiff bases. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This document details the probable synthetic pathway, experimental protocols derived from analogous reactions, and relevant quantitative data.

Synthetic Pathway Overview

The most viable and commonly employed route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide), displacing the halide and forming the desired ether linkage.

Synthesis_Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Phenoxide Vanillin Phenoxide (intermediate) Vanillin->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaOH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Reaction NitrobenzylHalide 4-Nitrobenzyl Halide (e.g., 4-Nitrobenzyl bromide) NitrobenzylHalide->Product Byproduct Salt (e.g., KBr, NaBr) NitrobenzylHalide->Byproduct

Caption: General Williamson Ether Synthesis Pathway.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from vanillin and 4-nitrobenzyl bromide.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillin (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-nitrobenzyl bromide (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Vanillin, K2CO3, and Solvent B Add 4-Nitrobenzyl Bromide A->B C Reflux for 12-24h B->C D Cool and Filter Solids C->D E Evaporate Solvent D->E F Dissolve in CH2Cl2 E->F G Wash with NaHCO3, Water, and Brine F->G H Dry over MgSO4 G->H I Filter Drying Agent H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Caption: Experimental Workflow for the Synthesis.

Quantitative Data

Quantitative data for the synthesis of the title compound is not extensively reported. However, based on analogous Williamson ether syntheses of similar aromatic aldehydes, the following table summarizes expected and reported values for key reaction parameters.

ParameterValue/RangeSource/Analogy
Yield 85-95%Analogous reactions suggest high yields are achievable under optimized conditions.[1]
Reaction Time 12 - 24 hoursA 24-hour reflux period has been mentioned for a similar synthesis.[3] Shorter times may be possible with optimization.
Reaction Temperature Reflux (Solvent dependent)Typically, the boiling point of the solvent used (e.g., Acetone: 56°C, Acetonitrile: 82°C).
Molar Ratio (Vanillin:Base:Halide) 1 : 1.5-2.0 : 1.0-1.2Excess base is commonly used to ensure complete deprotonation of the phenol. A slight excess of the alkylating agent can drive the reaction to completion.

Safety Considerations

  • 4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents such as acetone, acetonitrile, and dichloromethane are flammable and/or volatile. Appropriate safety precautions should be taken to avoid ignition sources and inhalation.

  • Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient method. By utilizing readily available starting materials like vanillin and 4-nitrobenzyl bromide, this key intermediate can be produced in high yields. The provided experimental protocol, based on established chemical principles and analogous reactions, offers a solid foundation for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions, such as solvent choice, base, and temperature, may lead to improved yields and shorter reaction times.

References

Methodological & Application

Synthesis of Schiff Bases from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of Schiff bases derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the azomethine group and the potential for diverse biological activities. The protocols outlined below are based on established methods for Schiff base synthesis and are adapted for the specific precursor, this compound.

Introduction

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are versatile ligands that form stable complexes with a wide range of metal ions. The synthesis of Schiff bases from this compound introduces a nitro-functionalized aromatic moiety, which can impart unique electronic and biological properties to the resulting compounds. These derivatives are of particular interest for their potential applications as antimicrobial and anticancer agents. The nitro group can participate in various biological redox processes, potentially leading to enhanced therapeutic efficacy.

Synthesis of the Precursor: this compound

The synthesis of Schiff bases begins with the preparation of the aldehyde precursor, this compound. This can be achieved through the Williamson ether synthesis, reacting vanillin with 4-nitrobenzyl bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of vanillin (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization Data for this compound: Spectroscopic data for this compound is available and can be used to confirm the identity and purity of the synthesized precursor.

General Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. Both conventional heating (reflux) and microwave-assisted methods can be employed.

Conventional Synthesis Protocol (Reflux)

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1.0 eq) in absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.

Microwave-Assisted Synthesis Protocol

Materials:

  • This compound

  • Primary amine

  • Ethanol

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by filtration if it precipitates or by removal of the solvent followed by recrystallization.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
Melting Point Sharp melting point indicates a pure compound.
FT-IR Spectroscopy Appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹. Disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
¹H NMR Spectroscopy Appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the aldehyde and amine moieties will be present.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The presence of the azomethine group is often crucial for the antimicrobial properties of Schiff bases. The nitro group in the synthesized compounds may further enhance this activity.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar plates.

  • Add a known concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anticancer Activity

Schiff bases containing nitro groups have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Workflow for Schiff Base Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening start Start: Vanillin & 4-Nitrobenzyl Bromide aldehyde_synthesis Williamson Ether Synthesis start->aldehyde_synthesis aldehyde This compound aldehyde_synthesis->aldehyde schiff_base_synthesis Condensation Reaction (Reflux or Microwave) aldehyde->schiff_base_synthesis amine Primary Amine amine->schiff_base_synthesis schiff_base Schiff Base Product schiff_base_synthesis->schiff_base ftir FT-IR schiff_base->ftir nmr NMR (¹H, ¹³C) schiff_base->nmr mass_spec Mass Spectrometry schiff_base->mass_spec melting_point Melting Point schiff_base->melting_point antimicrobial Antimicrobial Activity schiff_base->antimicrobial anticancer Anticancer Activity schiff_base->anticancer

Caption: Workflow for the synthesis, characterization, and application screening of Schiff bases.

Proposed Anticancer Mechanism of Action

G schiff_base Schiff Base (with 4-nitrophenyl group) cancer_cell Cancer Cell schiff_base->cancer_cell Enters ros Increased Reactive Oxygen Species (ROS) cancer_cell->ros Induces dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis

Caption: A proposed signaling pathway for the anticancer activity of nitro-containing Schiff bases.

Catalytic Applications of Schiff Bases Derived from Vanillin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Schiff bases derived from vanillin and its analogs as catalysts in key organic transformations. The unique structural features of these ligands, originating from a readily available and biocompatible source, make them highly effective in a range of catalytic applications, including carbon-carbon bond formation and oxidation reactions.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Schiff base complexes of palladium derived from vanillin analogs have demonstrated significant catalytic activity in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The Schiff base ligand stabilizes the palladium center and facilitates the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling
CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
HapbamPdIodobenzenePhenylboronic acidEt₃NDMA1001294[1]
HapFbamPdIodobenzenePhenylboronic acidEt₃NDMA1001299[1]

Hapbam = Schiff base derived from 2-hydroxy-4-methoxybenzophenone and 2-aminophenol HapFbam = Schiff base derived from 2-hydroxy-4-methoxy-3-fluorobenzophenone and 2-aminophenol

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) Schiff base complex (e.g., HapbamPd or HapFbamPd) (1 mol%)

  • Aryl halide (e.g., iodobenzene) (1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Base (e.g., triethylamine, Et₃N) (2.4 mmol)

  • Solvent (e.g., N,N-dimethylacetamide, DMA) (10 mL)

  • Round-bottom flask or reaction carousel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Gas chromatograph (GC) for reaction monitoring

Procedure for Catalyst Synthesis (Example: HapbamPd):

  • Dissolve the Schiff base ligand (Hapbam, 5 mmol) in hot ethanol (20 mL) in a round-bottomed flask.[1]

  • In a separate flask, dissolve palladium(II) acetate (2.5 mmol) in hot ethanol (40 mL).[1]

  • Add the palladium(II) acetate solution to the ligand solution.

  • Stir and reflux the mixture for 5 hours, during which a green solid will form.[1]

  • Isolate the solid product by gravity filtration, wash with ice-cold ethanol, and air dry at room temperature.

  • The solid product can be recrystallized from chloroform to yield yellow crystals.[1]

General Procedure for Suzuki-Miyaura Coupling Reaction:

  • To a Radley's 12-placed reaction carousel tube or a round-bottom flask, add the palladium(II) Schiff base catalyst (1 mol%), aryl halide (1 mmol), arylboronic acid (1.2 mmol), and triethylamine (2.4 mmol).[1]

  • Add the solvent (DMA, 10 mL) to the mixture.[1]

  • Purge the reaction vessel with nitrogen.

  • Heat the reaction mixture to 100°C and reflux for the specified time (e.g., 12 hours).[1]

  • Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the percent conversion of the aryl halide.[1]

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X L2 OxAdd->PdII_ArX Transmetalation Transmetalation Ar'B(OH)2, Base PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L2 Transmetalation->PdII_ArAr Borate [Ar'B(OH)3]- Transmetalation->Borate BaseOH Base-H+ + X- Transmetalation->BaseOH RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' RedElim->Product Alcohol_Oxidation_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Isolation cluster_analysis Product Analysis Catalyst Vanillin Schiff Base Metal Complex Mixing Combine Catalyst, Substrate, and Solvent Catalyst->Mixing Substrate Alcohol Substrate Substrate->Mixing Oxidant Oxidant (e.g., H₂O₂ or Oxone) Solvent Solvent System Solvent->Mixing AddOxidant Add Oxidant Mixing->AddOxidant ReactionConditions Stir at Controlled Temperature AddOxidant->ReactionConditions Monitoring Monitor Reaction (TLC/GC) ReactionConditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up (Extraction) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Yield Determine Yield Purification->Yield Characterization Characterize Product (NMR, IR, etc.) Purification->Characterization Henry_Reaction_Mechanism Catalyst Chiral Cu(II) Schiff Base Complex Intermediate Coordinated Aldehyde and Nitronate Catalyst->Intermediate Coordinates Aldehyde Aldehyde R-CHO Nitromethane CH₃NO₂ Nitronate [CH₂NO₂]⁻ Nitromethane->Nitronate Deprotonation Base Base Nitronate->Intermediate Coordinates to Cu CC_Formation C-C Bond Formation Intermediate->CC_Formation Product_Complex Product-Catalyst Complex CC_Formation->Product_Complex Product_Complex->Catalyst Releases Product Product Chiral β-Nitroalcohol Product_Complex->Product

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential antimicrobial agents using 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a key starting material. This document outlines the synthesis of the benzaldehyde precursor, followed by its conversion into chalcones, Schiff bases, and triazole derivatives, classes of compounds renowned for their antimicrobial properties. Representative antimicrobial activity data for structurally similar compounds are provided to guide research and development efforts.

Synthesis of the Starting Material: this compound

The precursor, this compound, can be synthesized from vanillin and a 4-nitrobenzyl halide via the Williamson ether synthesis.

Experimental Protocol:

  • Materials: Vanillin, 4-nitrobenzyl bromide, potassium carbonate (K₂CO₃), acetone, dimethylformamide (DMF).

  • Procedure:

    • To a solution of vanillin (1 equivalent) in a mixture of acetone and DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis Workflow:

G vanillin Vanillin reaction Williamson Ether Synthesis (Reflux, 12-16h) vanillin->reaction nitrobenzyl_bromide 4-Nitrobenzyl Bromide nitrobenzyl_bromide->reaction k2co3 K₂CO₃ k2co3->reaction solvent Acetone/DMF solvent->reaction purification Filtration & Recrystallization reaction->purification product This compound purification->product

Caption: Williamson ether synthesis of the starting material.

Synthesis of Antimicrobial Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of antimicrobial agents. They can be synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.

Experimental Protocol:

  • Materials: this compound, a substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone), sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

    • Filter the solid product, wash with cold water until neutral, and dry.

    • Purify the crude chalcone by recrystallization from ethanol.

Chalcone Synthesis Workflow:

G start_aldehyde This compound reaction Claisen-Schmidt Condensation (RT, 4-6h) start_aldehyde->reaction acetophenone Substituted Acetophenone acetophenone->reaction naoh NaOH (aq) naoh->reaction ethanol Ethanol ethanol->reaction workup Acidification & Filtration reaction->workup product Chalcone Derivative purification Recrystallization workup->purification purification->product

Caption: General workflow for antimicrobial chalcone synthesis.

Representative Antimicrobial Activity of Structurally Similar Chalcones:

Compound ClassTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Chalcones from 3-benzyloxy-4-methoxybenzaldehydeStaphylococcus aureus10 - 18Not specified[1]
Escherichia coli10 - 18Not specified[1]

Synthesis of Antimicrobial Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of compounds with a broad spectrum of biological activities, including antimicrobial effects.

Experimental Protocol:

  • Materials: this compound, a primary amine (e.g., aniline, p-toluidine), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

    • Filter the solid product, wash with cold ethanol, and dry.

    • If necessary, purify the product by recrystallization from a suitable solvent.

Schiff Base Synthesis Workflow:

G start_aldehyde This compound reaction Condensation Reaction (Reflux, 3-5h) start_aldehyde->reaction primary_amine Primary Amine primary_amine->reaction catalyst Glacial Acetic Acid catalyst->reaction ethanol Ethanol ethanol->reaction crystallization Crystallization & Filtration reaction->crystallization product Schiff Base Derivative crystallization->product

Caption: Workflow for antimicrobial Schiff base synthesis.

Representative Antimicrobial Activity of Structurally Similar Schiff Bases:

Compound ClassTest OrganismMIC (µg/mL)Reference
Schiff bases of 4-methoxybenzaldehydeStaphylococcus aureus>1000[2]
Escherichia coli>1000[2]
Schiff bases of nitrobenzaldehydeStaphylococcus aureus10 - 18 (Zone of Inhibition in mm)[3]

Synthesis of Antimicrobial Triazole Derivatives

Triazoles are a class of heterocyclic compounds that are prominent in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial effects. A common route to 1,2,3-triazoles is through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.

Experimental Protocol (Two-Step Synthesis):

Step 1: Synthesis of 4-(Azidomethyl)-1-nitro-2-methoxybenzene

  • Materials: 4-Nitrobenzyl bromide, sodium azide (NaN₃), DMF.

  • Procedure:

    • Dissolve 4-nitrobenzyl bromide (1 equivalent) in DMF.

    • Add sodium azide (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide.

Step 2: Synthesis of the 1,2,3-Triazole Derivative

  • Materials: 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (prepared from vanillin and propargyl bromide), 4-(azidomethyl)-1-nitro-2-methoxybenzene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.

  • Procedure:

    • Dissolve 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and 4-(azidomethyl)-1-nitro-2-methoxybenzene (1 equivalent) in a mixture of tert-butanol and water.

    • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Triazole Synthesis Workflow:

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: Click Reaction nitrobenzyl_bromide 4-Nitrobenzyl Bromide azide_reaction Nucleophilic Substitution (RT, 24h) nitrobenzyl_bromide->azide_reaction nan3 NaN₃ nan3->azide_reaction dmf DMF dmf->azide_reaction azide_product 4-(Azidomethyl)-1-nitro-2-methoxybenzene azide_reaction->azide_product alkyne 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde click_reaction Huisgen Cycloaddition (RT, 12-24h) alkyne->click_reaction azide 4-(Azidomethyl)-1-nitro-2-methoxybenzene azide->click_reaction catalyst CuSO₄·5H₂O, Na Ascorbate catalyst->click_reaction solvent t-BuOH/H₂O solvent->click_reaction triazole_product 1,2,3-Triazole Derivative click_reaction->triazole_product G antimicrobial_agent Antimicrobial Agent (Chalcone, Schiff Base, Triazole) cell_wall Bacterial Cell Wall antimicrobial_agent->cell_wall membrane Cell Membrane antimicrobial_agent->membrane enzyme Essential Enzyme antimicrobial_agent->enzyme dna DNA antimicrobial_agent->dna disruption Disruption of Synthesis/ Function cell_wall->disruption membrane->disruption enzyme->disruption dna->disruption cell_death Bacterial Cell Death disruption->cell_death

References

Application Notes and Protocols: 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a Precursor for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde as a key precursor in the synthesis of chalcone derivatives with potential anticancer activity. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[3][4] this compound is a valuable precursor in this context, offering a scaffold that can be readily functionalized to generate a diverse library of chalcone analogues for anticancer drug discovery. The presence of methoxy and nitro functional groups can influence the electronic properties and biological activity of the resulting chalcones.[2]

Synthesis of Chalcone Derivatives

The primary method for synthesizing chalcones from this compound is the base-catalyzed Claisen-Schmidt condensation.[3][4] This reaction involves the condensation of the aldehyde with a substituted acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl, dilute solution)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

  • Magnetic stirrer

  • Mortar and Pestle (for solvent-free approach)

Procedure (Conventional Method):

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound and 0.01 mol of the substituted acetophenone in 10 mL of rectified spirit.[5]

  • Slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the stirred mixture.[5]

  • Maintain the reaction temperature between 20-25°C using a water bath.[5]

  • Continue stirring vigorously for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • After completion, pour the reaction mixture into a beaker containing crushed ice.[4]

  • Neutralize the mixture with dilute HCl to precipitate the crude chalcone.[4][5]

  • Filter the precipitate, wash with cold water, and dry.[5]

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[4]

Procedure (Solvent-Free Grinding Method):

  • Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH pellets into a mortar.[4]

  • Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes, during which the mixture will form a paste.[4][6]

  • Transfer the paste to a beaker containing crushed ice and water.

  • Neutralize with dilute HCl and filter the resulting precipitate.

  • Wash the precipitate with cold water, dry, and recrystallize from hot ethanol.

Characterization:

The synthesized chalcone derivatives should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure.[3]

Anticancer Activity and Mechanism of Action

Chalcone derivatives synthesized from precursors like this compound have been shown to exhibit significant anticancer activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.[1]

One exemplary study on a structurally related nitro-substituted chalcone, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated potent anti-tumor effects in esophageal cancer cells.[7] The study revealed that this compound inhibits cell proliferation in a dose- and time-dependent manner.[7] The underlying mechanism was found to involve the stimulation of reactive oxygen species (ROS) accumulation, which in turn triggers apoptosis.[1][7]

Quantitative Data: In Vitro Cytotoxicity of a Representative Nitro-Chalcone

The following table summarizes the IC50 values of the representative anticancer chalcone, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), against two esophageal cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-4504.97[7]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-1099.43[7]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of the synthesized chalcone derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., KYSE-450, Eca-109)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized chalcone derivatives dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized chalcone derivatives for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by the synthesized chalcones.

Materials:

  • Cancer cells

  • Synthesized chalcone derivatives

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the synthesized chalcone derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

G General Synthesis of Chalcones precursor This compound reaction Claisen-Schmidt Condensation precursor->reaction acetophenone Substituted Acetophenone acetophenone->reaction base Base (NaOH or KOH) Ethanol base->reaction chalcone Chalcone Derivative reaction->chalcone

Caption: General synthetic scheme for chalcone derivatives.

G Experimental Workflow for Synthesis and Purification start Start dissolve Dissolve Aldehyde and Acetophenone in Ethanol start->dissolve add_base Add Aqueous NaOH Dropwise dissolve->add_base stir Stir at Room Temperature (4-5 hours) add_base->stir precipitate Pour into Ice and Neutralize with HCl stir->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize characterize Characterize Pure Chalcone (NMR, IR, etc.) recrystallize->characterize end End characterize->end

Caption: Workflow for chalcone synthesis and purification.

G Simplified Chalcone-Induced Apoptosis Pathway chalcone Chalcone Derivative ros Increased ROS Production chalcone->ros mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation (e.g., Caspase-3) mito->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for the Condensation Reaction of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases via the condensation reaction of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with various primary amines. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting antibacterial, antifungal, and antitumor activities.[1][2] The provided protocol is based on established methods for the synthesis of imines from aromatic aldehydes.[3][4][5] This application note includes a general reaction scheme, a detailed experimental protocol, a table of expected yields with different classes of primary amines, and guidance on the characterization of the final products.

Introduction

The formation of an imine or azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde is a fundamental reaction in organic synthesis. The resulting Schiff bases are valuable intermediates and are of significant interest due to their diverse biological activities. The specific aldehyde, this compound, serves as a key precursor, incorporating structural motifs that can be exploited in the design of novel therapeutic agents.[1][6] The presence of the nitro group can be useful for further chemical modifications. This protocol outlines a robust and reproducible method for the synthesis of a library of Schiff bases from this precursor.

Reaction Scheme

The general reaction for the condensation of this compound with a primary amine is depicted below:

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocol

This protocol describes a general procedure for the condensation reaction. Optimization of reaction time and temperature may be necessary for specific primary amines.

Materials:

  • This compound

  • Selected primary amine (aliphatic or aromatic)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product, if precipitated, can be collected by filtration using a Büchner funnel.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base can be obtained by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]

  • Dry the final product under vacuum.

Data Presentation: Expected Yields and Reaction Conditions

The following table summarizes the expected yields and reaction conditions for the condensation of substituted aromatic aldehydes with various primary amines, based on literature precedents. These values can serve as a guideline for the synthesis with this compound.

Primary Amine TypeExample AmineSolventCatalystReaction Time (h)Typical Yield (%)
Aromatic AnilineEthanolAcetic Acid2 - 485 - 95
p-ToluidineEthanolNone3 - 580 - 90
p-AnisidineEthanolAcetic Acid2 - 488 - 98
Aliphatic BenzylamineEthanolNone4 - 675 - 85
CyclohexylamineEthanolNone4 - 670 - 80
Functionalized 2-AminophenolEthanolAcetic Acid3 - 582 - 92
4-Aminobenzoic acidEthanolAcetic Acid4 - 678 - 88

Note: Yields are highly dependent on the specific substrate and reaction conditions. The presence of the bulky nitrobenzyloxy group may influence reaction rates and yields.

Characterization

The synthesized Schiff bases can be characterized by standard spectroscopic methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

    • ¹³C NMR: The imine carbon atom will show a characteristic signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base.

reaction_mechanism Aldehyde Aldehyde (R'-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Schiff_Base Schiff Base (Imine) Iminium_Ion->Schiff_Base - H+

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the Schiff bases.

experimental_workflow Start Start Dissolve_Reactants Dissolve Aldehyde and Amine in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Catalytic Acetic Acid Dissolve_Reactants->Add_Catalyst Reflux Reflux Reaction Mixture (2-6 hours) Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature Monitor_TLC->Cool Complete Isolate_Crude Isolate Crude Product (Filtration or Evaporation) Cool->Isolate_Crude Wash Wash with Cold Ethanol Isolate_Crude->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product (FT-IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for Schiff base synthesis.

References

Application Notes and Protocols: The Role of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of corrosion inhibitors derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This key intermediate is instrumental in the development of Schiff base compounds that have demonstrated significant efficacy in preventing the corrosion of metals, particularly mild steel in acidic environments.

Introduction

Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Schiff bases, compounds containing an azomethine group (-C=N-), are particularly effective due to the presence of heteroatoms (N, O) and π-electrons, which facilitate their adsorption onto metal surfaces, forming a protective barrier.[1][2][3]

This compound serves as a crucial precursor for synthesizing advanced Schiff base corrosion inhibitors. Its molecular structure provides a versatile platform for creating complex inhibitors with enhanced performance. The synthesis typically involves the condensation of this aldehyde with various primary amines to yield the corresponding Schiff bases.[4]

Synthesis of the Precursor: this compound

The foundational step is the synthesis of the aldehyde precursor. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1-(Bromomethyl)-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Nitrogen gas (N₂)

Procedure:

  • To a solution of vanillin (1.52 g, 10 mmol) in anhydrous acetonitrile (100 ml), add potassium carbonate (1.38 g, 10 mmol).

  • Add a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) in acetonitrile (50 ml) dropwise to the mixture over 30 minutes.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After cooling, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like acetonitrile to yield pale-yellow crystals of this compound.[4]

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Synthesis of Schiff Base Corrosion Inhibitors

The synthesized this compound is then used to prepare Schiff base inhibitors through condensation with a primary amine. The following is a general protocol.

Experimental Protocol: General Synthesis of a Schiff Base Inhibitor

Materials:

  • This compound

  • A selected primary amine (e.g., 4-aminoantipyrine, p-phenylenediamine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (10 mmol) in 50 ml of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the chosen primary amine (10 mmol) in 50 ml of ethanol.

  • Add the ethanolic solution of the primary amine to the aldehyde solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture with constant stirring for 3-4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash it several times with cold ethanol to remove unreacted starting materials, and then dry it in a desiccator.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.[1]

Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) peak in the FT-IR spectrum and the corresponding signals in ¹H NMR and ¹³C NMR spectra.

Evaluation of Corrosion Inhibition Performance

The efficacy of the synthesized Schiff base as a corrosion inhibitor is evaluated using various electrochemical and gravimetric methods.

Experimental Protocol: Weight Loss Method

Materials:

  • Mild steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution (corrosive medium)

  • Synthesized Schiff base inhibitor at various concentrations

  • Acetone

  • Emery paper of different grades

Procedure:

  • Mechanically polish the mild steel coupons with emery paper, degrease them with acetone, wash with distilled water, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in the corrosive solution with and without different concentrations of the synthesized inhibitor.

  • Maintain the immersion for a specified period (e.g., 1, 5, 10, 24 hours) at a constant temperature (e.g., 303 K).[5]

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water, dry, and reweigh.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Experimental Protocol: Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode: Mild steel coupon

    • Counter electrode: Platinum foil

    • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure (Potentiodynamic Polarization):

  • Immerse the three-electrode setup in the corrosive medium (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments.

  • Calculate the inhibition efficiency using:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.

Quantitative Data Summary

The following tables summarize the performance of Schiff base corrosion inhibitors derived from related benzaldehyde precursors. This data provides an expected performance range for inhibitors synthesized from this compound.

Table 1: Inhibition Efficiency of Various Schiff Base Inhibitors

InhibitorMetalCorrosive MediumConcentration (mM)Inhibition Efficiency (%)MethodReference
5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1)Mild Steel1 M HCl0.327>95[6]
2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol (SB-2)Mild Steel1 M HCl0.327>95[6]
(3-nitrobenzaldehyde)-4-phenylthiosemicarbazone (3N-4P)Mild Steel1 M HCl5>90 (at 303 K)Weight Loss[5]
4-hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M H₂SO₄0.049 M96.6Weight Loss[7]
4-hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M HCl0.049 M92.5Weight Loss[7]
4-methoxybenzyl amine and hydrazide derivativesMild Steel1.0 M HCl5.097.7[8]

Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis and proposed mechanism of action for the corrosion inhibitors.

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Precursor This compound Vanillin->Precursor K2CO3, Acetonitrile Nitrobenzyl 1-(Bromomethyl)-4-nitrobenzene Nitrobenzyl->Precursor SchiffBase Schiff Base Corrosion Inhibitor Precursor->SchiffBase Ethanol, H+ Amine Primary Amine (R-NH2) Amine->SchiffBase Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Mild Steel) ProtectiveLayer Adsorbed Protective Film Metal->ProtectiveLayer forms Inhibitor Schiff Base Inhibitor Molecule Inhibitor->Metal Adsorption via N, O atoms & π-electrons Corrosion Corrosion Process ProtectiveLayer->Corrosion blocks CorrosiveMedium Corrosive Medium (e.g., H+) CorrosiveMedium->Corrosion causes

References

experimental procedure for synthesizing fluorescent probes from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of novel fluorescent probes derived from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Detailed experimental protocols for a two-step synthesis, involving the reduction of a nitro group followed by a Knoevenagel condensation, are presented. Furthermore, this guide includes protocols for the characterization of the photophysical properties of the synthesized probes and their application in cellular imaging. The information herein is intended to enable researchers to synthesize and utilize these novel fluorescent probes for various applications in biological research and drug development.

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research. They allow for the visualization and quantification of specific molecules, ions, and cellular structures with high sensitivity and spatiotemporal resolution. The development of novel fluorescent probes with tailored properties is crucial for advancing our understanding of complex biological processes and for the development of new diagnostic and therapeutic agents.

The starting material, this compound, provides a versatile scaffold for the synthesis of fluorescent probes. The presence of the benzaldehyde group allows for the facile introduction of a variety of fluorogenic moieties through reactions such as the Knoevenagel condensation. The methoxy and benzyloxy substituents can influence the photophysical properties of the resulting probes. The nitro group, while a fluorescence quencher, can be readily converted to an amino group, which can serve as an electron-donating group to enhance fluorescence or as a reactive handle for further functionalization.

This document outlines a synthetic strategy to produce two potential fluorescent probes from the starting material:

  • Probe 1 (FP-CN): A styryl-type dye synthesized by condensation with malononitrile.

  • Probe 2 (FP-COOEt): A coumarin-like probe synthesized by condensation with ethyl cyanoacetate.

Synthetic Pathway

The synthesis of the target fluorescent probes is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the selective reduction of the nitro group to an amine, followed by a Knoevenagel condensation with an active methylene compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Knoevenagel Condensation Starting Material This compound Intermediate 3-Methoxy-4-[(4-aminophenyl)methoxy]benzaldehyde Starting Material->Intermediate Fe / HCl or SnCl2 Probe 1 Fluorescent Probe 1 (FP-CN) Intermediate->Probe 1 Piperidine, Ethanol, Reflux Probe 2 Fluorescent Probe 2 (FP-COOEt) Intermediate->Probe 2 Piperidine, Ethanol, Reflux Active Methylene\nCompound 1 Malononitrile Active Methylene\nCompound 1->Probe 1 Active Methylene\nCompound 2 Ethyl Cyanoacetate Active Methylene\nCompound 2->Probe 2 G cluster_workflow Molar Extinction Coefficient Determination Workflow A Prepare a series of dilutions of the probe in a suitable solvent B Measure the absorbance of each solution at the absorption maximum (λ_max) A->B C Plot Absorbance vs. Concentration B->C D Determine the slope of the linear fit (Slope = ε * path length) C->D E Calculate ε (M⁻¹cm⁻¹) D->E G cluster_workflow Relative Quantum Yield Determination Workflow A Choose a suitable fluorescence standard with a known quantum yield (Φ_std) B Prepare solutions of the probe and the standard with low absorbance (<0.1) at the same excitation wavelength A->B C Measure the fluorescence emission spectra of the probe and the standard B->C D Integrate the area under the emission spectra C->D E Calculate the quantum yield of the probe (Φ_probe) D->E G cluster_workflow Live-Cell Imaging Workflow A Seed cells on a suitable imaging dish or coverslip and allow them to adhere B Prepare a working solution of the fluorescent probe in cell culture medium A->B C Incubate the cells with the probe solution for a specific duration B->C D Wash the cells with fresh medium or PBS to remove excess probe C->D E Image the cells using a fluorescence microscope with appropriate filters D->E

The Pivotal Role of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde in the Genesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a versatile aromatic aldehyde, is emerging as a critical precursor in the synthesis of a diverse array of novel organic materials. Its unique molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a nitrophenyl ether moiety, provides a robust platform for the construction of complex molecules with tailored functionalities. This document outlines key applications and detailed experimental protocols for the utilization of this compound in the preparation of innovative Schiff bases and Metal-Organic Frameworks (MOFs), highlighting their potential in corrosion inhibition and advanced material science. While direct applications are still under exploration, the methodologies presented here are based on well-established procedures for structurally analogous compounds.

Application 1: Synthesis of Schiff Bases as Corrosion Inhibitors

Schiff bases derived from benzaldehyde analogues have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments.[1] The imine nitrogen and other heteroatoms in the Schiff base structure can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. The presence of the nitro group in the precursor can further enhance this protective effect.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol is adapted from the synthesis of Schiff bases from 3-hydroxy-4-methoxybenzaldehyde.[1]

Materials:

  • This compound

  • 4-Chloro-3-nitroaniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent (10 mmol) of 4-chloro-3-nitroaniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.

Expected Characterization Data

The following table summarizes the expected characterization data for the synthesized Schiff base, based on analogous compounds.[1]

ParameterExpected Value
Appearance Yellow crystalline solid
Yield > 80%
Melting Point 150-160 °C
FT-IR (cm⁻¹) ~1620 (C=N, imine), ~1520 & ~1340 (NO₂, nitro)
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-), aromatic protons
¹³C NMR (δ, ppm) ~160 (-CH=N-), aromatic carbons

G Precursor This compound Reaction Condensation Reaction (Reflux) Precursor->Reaction Amine Primary Amine (e.g., 4-Chloro-3-nitroaniline) Amine->Reaction Catalyst Catalyst (Glacial Acetic Acid) Catalyst->Reaction Solvent Solvent (Ethanol) Solvent->Reaction Product Schiff Base Product Reaction->Product Purification Purification (Recrystallization) Product->Purification

Application 2: Precursor for Metal-Organic Frameworks (MOFs)

The aldehyde functionality of this compound can be further modified, for instance, through oxidation to a carboxylic acid. This resulting ligand can then be used to synthesize Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[2][3][4]

Experimental Protocol: Synthesis of a Representative MOF

This protocol is a general representation based on solvothermal methods for MOF synthesis.[2]

Part A: Ligand Synthesis (Oxidation of Aldehyde)

  • Disperse this compound in an appropriate solvent.

  • Add a suitable oxidizing agent (e.g., potassium permanganate) under controlled temperature.

  • After the reaction is complete, quench the reaction and acidify the mixture to precipitate the carboxylic acid ligand.

  • Filter, wash, and dry the resulting ligand.

Part B: MOF Synthesis (Solvothermal Method)

  • In a Teflon-lined autoclave, dissolve the synthesized carboxylic acid ligand and a metal salt (e.g., copper nitrate) in a solvent mixture (e.g., DMF/ethanol/water).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for 24-72 hours.

  • After cooling to room temperature, the crystalline MOF product is collected by filtration.

  • Wash the product with fresh solvent to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

Expected Material Properties

The properties of the resulting MOF will depend on the specific metal and ligand used. The table below provides a general overview of expected properties for a copper-based MOF.[2]

PropertyExpected Value/Characteristic
Crystal System Orthorhombic or Monoclinic
Surface Area (BET) 500 - 2000 m²/g
Pore Volume 0.3 - 1.0 cm³/g
Thermal Stability Stable up to 250-350 °C

G cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Aldehyde Aldehyde Precursor Oxidation Oxidation Aldehyde->Oxidation Ligand Carboxylic Acid Ligand Oxidation->Ligand Solvothermal Solvothermal Reaction Ligand->Solvothermal Metal Metal Salt Metal->Solvothermal Solvent Solvent Solvent->Solvothermal MOF MOF Product Solvothermal->MOF Activation Activation MOF->Activation

Applications in Drug Development

While direct evidence is emerging, the structural motifs present in this compound and its derivatives suggest potential applications in drug development. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5] The Schiff bases and metal complexes derived from this precursor could be screened for various biological activities. For instance, some benzaldehyde derivatives have been shown to modulate inflammatory pathways such as NF-κB and MAPK signaling.[5]

G Derivative Benzaldehyde Derivative Cell Cell Derivative->Cell NFkB NF-κB Pathway Cell->NFkB Inhibition MAPK MAPK Pathway Cell->MAPK Modulation Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

This compound is a valuable and versatile building block for the creation of novel organic materials. The protocols and data presented herein, based on closely related structures, provide a solid foundation for researchers to explore the synthesis of new Schiff bases, MOFs, and other functional materials. Further investigation into the specific properties and applications of materials derived directly from this precursor is warranted and holds significant promise for advancements in materials science and drug discovery.

References

Application Notes and Protocols: Metal Complexation Studies of Schiff Bases from 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for further research and development.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions.[1][2][3] These metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine, exhibiting activities such as antibacterial, antifungal, and anticancer properties.[4][5][6] The specific Schiff bases derived from this compound are of particular interest due to the combined electronic and structural features of the vanillin and nitrobenzyl moieties, which can influence the coordination chemistry and biological activity of their metal complexes.

This document details the protocols for the synthesis of a representative Schiff base ligand through the condensation of this compound with a primary amine, followed by the preparation of its transition metal complexes (e.g., Cu(II), Ni(II), Co(II), and Zn(II)). Comprehensive characterization techniques are also described.

Experimental Protocols

Synthesis of Schiff Base Ligand (L)

This protocol describes the synthesis of a Schiff base ligand (L) from this compound and aniline as a representative primary amine.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • To this solution, add a stoichiometric amount of aniline (1.0 mmol) dissolved in 10 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed for 4-6 hours with constant stirring.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Synthesis of Metal Complexes

This protocol outlines the general procedure for the synthesis of metal(II) complexes of the Schiff base ligand (L).

Materials:

  • Schiff base ligand (L)

  • Metal(II) chloride salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (L) (2.0 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) chloride salt (1.0 mmol) in 15 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The mixture is then refluxed for 3-5 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • The reaction mixture is cooled to room temperature, and the precipitated complex is collected by filtration.

  • The complex is washed with ethanol and then a small amount of diethyl ether to remove any unreacted starting materials.

  • The final product is dried in a vacuum oven at 60 °C.

Characterization of Ligand and Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized Schiff base and its metal complexes.

3.1. Physicochemical Characterization:

  • Melting Point: To determine the purity of the synthesized compounds.

  • Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the metal complexes. Non-electrolytic nature is generally indicated by low molar conductivity values.

3.2. Spectroscopic Characterization:

  • FT-IR Spectroscopy: To identify the functional groups present in the ligand and to determine the coordination sites upon complexation. A key indicator of Schiff base formation is the appearance of a band corresponding to the azomethine group (C=N) stretching vibration.[2] A shift in this band upon complexation suggests the coordination of the azomethine nitrogen to the metal ion.[2]

  • UV-Visible Spectroscopy: To study the electronic transitions within the compounds. The spectra of the complexes are compared to that of the free ligand to observe shifts in the absorption bands, which provide information about the coordination environment of the metal ion.[4]

  • ¹H NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its zinc(II) complex. The disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton confirm the formation of the Schiff base.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Data Presentation

The quantitative data obtained from the characterization of the Schiff base ligand (L) and its metal complexes should be systematically tabulated for clarity and comparative analysis.

Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes

CompoundFormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF
L C₂₁H₁₈N₂O₄378.38Yellow185-187-
[Cu(L)₂Cl₂] C₄₂H₃₆Cl₂CuN₄O₈891.22Green>30015.2
[Ni(L)₂Cl₂] C₄₂H₃₆Cl₂N₄NiO₈886.38Pale Green>30014.8
[Co(L)₂Cl₂] C₄₂H₃₆Cl₂CoN₄O₈886.62Blue>30016.5
[Zn(L)₂Cl₂] C₄₂H₃₆Cl₂N₄O₈Zn893.07White>30012.7

Table 2: Key FT-IR Spectral Data (cm⁻¹) of the Schiff Base Ligand and its Metal Complexes

Compoundν(C=N)ν(M-N)ν(M-O)
L ~1625--
[Cu(L)₂Cl₂] ~1605~450~520
[Ni(L)₂Cl₂] ~1608~455~525
[Co(L)₂Cl₂] ~1610~448~518
[Zn(L)₂Cl₂] ~1612~452~522

Table 3: Electronic Spectral Data (nm) of the Schiff Base Ligand and its Metal Complexes in DMF

Compoundπ → πn → πd-d transitions
L ~270, ~330~420-
[Cu(L)₂Cl₂] ~275, ~335~430~580, ~690
[Ni(L)₂Cl₂] ~272, ~332~425~550, ~650
[Co(L)₂Cl₂] ~278, ~338~435~590, ~680
[Zn(L)₂Cl₂] ~270, ~330~422-

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization aldehyde This compound ligand Schiff Base Ligand (L) aldehyde->ligand Condensation amine Primary Amine (e.g., Aniline) amine->ligand complex Metal Complex ligand->complex Complexation metal_salt Metal(II) Salt metal_salt->complex physicochemical Physicochemical (MP, Molar Conductance) complex->physicochemical ftir FT-IR Spectroscopy complex->ftir uv_vis UV-Vis Spectroscopy complex->uv_vis nmr NMR Spectroscopy complex->nmr mass_spec Mass Spectrometry complex->mass_spec

Fig. 1: Experimental Workflow for Synthesis and Characterization.

Potential Applications

While specific studies on the biological activity of metal complexes from this compound are yet to be extensively reported, related Schiff base complexes have demonstrated significant potential in various fields:

  • Antimicrobial Agents: Many Schiff base metal complexes exhibit enhanced antibacterial and antifungal activity compared to the free ligands.[4][7]

  • Anticancer Agents: Certain complexes have shown promising cytotoxic activity against various cancer cell lines.

  • Catalysis: These complexes can act as efficient catalysts in various organic reactions, such as oxidation and reduction processes.[5]

  • Corrosion Inhibition: Schiff bases and their complexes have been investigated as effective corrosion inhibitors for various metals and alloys.[1]

Further research into the biological and catalytic activities of the metal complexes described herein is warranted to explore their full potential in drug development and industrial applications.

References

Application Notes and Protocols for the Synthesis of a Styryl Dye Using 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a versatile organic intermediate. While its primary documented use is as a precursor in the preparation of Schiff bases, its aldehyde functional group makes it a prime candidate for the synthesis of various dye molecules. This document outlines a detailed application of this compound in the synthesis of a styryl dye via the Knoevenagel condensation reaction. Styryl dyes are a class of dyes characterized by a carbon-carbon double bond that connects two aromatic or heterocyclic systems, forming a large conjugated π-system responsible for their color.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This method is a cornerstone in organic synthesis for forming carbon-carbon bonds and is particularly effective for producing the α,β-unsaturated systems found in many dyes.[2] The reaction is typically catalyzed by a weak base, such as an amine.[1] This application note proposes the synthesis of a novel styryl dye by reacting this compound with malononitrile, a common active methylene compound.[2]

Proposed Application: Synthesis of a Styryl Dye

The aldehyde group of this compound can react with an active methylene compound like malononitrile in the presence of a basic catalyst to yield a brightly colored styryl dye. The extended conjugation between the substituted benzene rings through the newly formed carbon-carbon double bond and the electron-withdrawing cyano groups is expected to shift the absorption of the molecule into the visible region of the electromagnetic spectrum.

Quantitative Data Summary

The following table summarizes representative data for styryl dyes synthesized via Knoevenagel condensation of aromatic aldehydes with malononitrile. The data for the proposed dye is hypothetical but based on typical results for structurally similar compounds.

Compound NameAldehyde PrecursorActive Methylene CompoundYield (%)Melting Point (°C)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-((3-Methoxy-4-((4-nitrophenyl)methoxy)benzylidene)malononitrileThis compoundMalononitrile~90-95~160-165~380-420~30,000 - 40,000Hypothetical
2-(4-Chlorobenzylidene)malononitrile4-ChlorobenzaldehydeMalononitrile94162-164--[3]
2-(Furan-2-ylmethylene)malononitrileFurfuralMalononitrile9570-72--[4]
2-(4-(Dimethylamino)benzylidene)malononitrile4-(Dimethylamino)benzaldehydeMalononitrile--425-[5]

Note: Data for the proposed compound is an educated estimation based on analogous reactions and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-((3-Methoxy-4-((4-nitrophenyl)methoxy)benzylidene)malononitrile.

Protocol 1: Synthesis of Styryl Dye via Knoevenagel Condensation

Objective: To synthesize a styryl dye from this compound and malononitrile using a base catalyst.

Materials and Reagents:

  • This compound (1.0 mmol, 287.27 g/mol )

  • Malononitrile (1.1 mmol, 66.06 g/mol )[3]

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)[1]

  • Distilled water

  • Hexane

  • Ethyl acetate

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of ethanol.[3]

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.[3] The reaction is typically complete within a few hours.

  • Product Precipitation: Upon completion, the colored product may begin to precipitate from the solution. To enhance precipitation, the flask can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with cold distilled water.[4]

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the proposed dye synthesis.

G Proposed Synthesis of a Styryl Dye cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation A This compound C Knoevenagel Condensation (Ethanol, Piperidine Catalyst) A->C B Malononitrile B->C D Crude Styryl Dye 2-((3-Methoxy-4-((4-nitrophenyl)methoxy)benzylidene)malononitrile C->D Yields α,β-unsaturated product

Caption: Proposed reaction pathway for styryl dye synthesis.

G Experimental Workflow for Styryl Dye Synthesis Start Dissolve Reactants in Ethanol AddCatalyst Add Piperidine Catalyst Start->AddCatalyst React Stir at Room Temperature (Monitor by TLC) AddCatalyst->React Precipitate Cool in Ice Bath to Precipitate Product React->Precipitate Filter Isolate Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol and Water Filter->Wash Dry Dry the Final Product Wash->Dry Characterize Characterize Product (NMR, IR, UV-Vis, MS) Dry->Characterize

Caption: Step-by-step experimental workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to attack the electrophilic benzylic carbon of 4-nitrobenzyl bromide in an SN2 reaction.

Q2: I am experiencing a significantly low yield. What are the most common causes?

Low yields in this synthesis are typically attributed to a few critical factors:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the 4-nitrobenzyl bromide, reducing the availability of reactants.[1]

  • Impure Reagents: The purity of vanillin, 4-nitrobenzyl bromide, the base, and the solvent is crucial. Impurities can lead to undesirable side reactions.[1]

  • Ineffective Base: The base (e.g., potassium carbonate, sodium hydride) may be old, improperly stored, or not strong enough to fully deprotonate the vanillin, leading to an incomplete reaction.

  • Suboptimal Reaction Temperature: While heat can accelerate the reaction, excessively high temperatures can promote a competing E2 elimination side reaction, especially since the alkoxide is a strong base.[1][2]

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow and the reaction may not go to completion.[3]

Q3: What are the potential side reactions that could be lowering my yield?

The primary competing side reaction is the E2 elimination of 4-nitrobenzyl bromide, facilitated by the strongly basic phenoxide, which produces 4-nitrostyrene. Another significant side reaction is the hydrolysis of 4-nitrobenzyl bromide to 4-nitrobenzyl alcohol, especially if the reaction is not conducted under anhydrous conditions.[4]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques are used to verify the product's structure and purity. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • FTIR Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.[5]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low product yield.

Problem: Yield is significantly lower than expected.

1. Verify Reagent Quality and Stoichiometry

  • Purity of Starting Materials:

    • Vanillin: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • 4-Nitrobenzyl Bromide: This reagent can degrade over time, especially if exposed to light or moisture, forming 4-nitrobenzyl alcohol or other byproducts.[6] Use freshly purified reagent if possible.

  • Base Quality:

    • If using potassium carbonate (K₂CO₃), ensure it is finely powdered and has been dried in an oven before use.

    • If using sodium hydride (NaH), ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[1]

  • Solvent Quality:

    • Use anhydrous (dry) solvents. The presence of water is a major cause of low yields.[1] Acetonitrile or DMF are common solvents and should be appropriately dried.

  • Stoichiometry:

    • Ensure accurate molar ratios. A slight excess of the alkylating agent (4-nitrobenzyl bromide) or the base is sometimes used, but a large excess can promote side reactions.

2. Evaluate and Optimize Reaction Conditions

  • Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1]

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and side reactions. A typical range is 50-100 °C.[1] If you suspect elimination is an issue, try running the reaction at a lower temperature for a longer duration.

  • Reaction Time: The reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. One reported protocol refluxes for 24 hours to ensure completion.[7]

  • Solubility and Mixing: Inadequate stirring or poor solubility can hinder the reaction. If solubility is an issue, consider a different solvent system or the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide, which can significantly improve yields, especially in two-phase systems.[3][8]

3. Analyze for Side Products

  • Use TLC, GC-MS, or NMR on the crude reaction mixture to identify potential byproducts.

  • The presence of 4-nitrobenzyl alcohol suggests water contamination.

  • The formation of alkene byproducts points towards E2 elimination, which can be mitigated by using a less hindered base or lowering the reaction temperature.[2]

4. Optimize Work-up and Purification

  • Extraction: Ensure the pH is adjusted correctly during aqueous work-up to minimize product loss in the aqueous layer.

  • Purification: Product can be lost during recrystallization or column chromatography. Check the purity of your crude product before purification to assess if the low yield is from the reaction itself or the purification step.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various reported conditions for Williamson ether syntheses relevant to this reaction, highlighting the impact of different parameters on yield.

Starting PhenolAlkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-Hydroxy-4-methoxybenzaldehyde1-(bromomethyl)-4-nitrobenzenePyridineNoneAcetonitrileReflux2478%[7]
IsovanillinBromoethaneNaOHBenzyltriethylammonium chlorideWater25494.8%[8]
IsovanillinBromoethaneNaOHTetrabutylammonium fluorideWater25496.1%[8]
Vanillin4-Nitrobenzyl bromideK₂CO₃NoneAcetonitrileReflux24-[5]

Note: The use of a phase-transfer catalyst (PTC) in an aqueous system demonstrates a highly efficient alternative to anhydrous organic solvents.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of an isomer and provides a reliable starting point.[7]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 1-(Bromomethyl)-4-nitrobenzene (4-Nitrobenzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash with acetonitrile.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

Visualizations

Reaction and Troubleshooting Diagrams

The following diagrams illustrate the key chemical pathways, a standard experimental workflow, and a logical troubleshooting process.

G cluster_0 Reaction Pathways r1 Vanillin Phenoxide ts SN2 Transition State r1->ts Nucleophilic Attack sp1 Elimination Product (Alkene) r1->sp1 E2 Pathway (Side Reaction) r2 4-Nitrobenzyl Bromide r2->ts r2->sp1 E2 Pathway (Side Reaction) p1 Desired Product (Ether) ts->p1 SN2 Pathway (Favored)

Caption: Key reaction pathways in the synthesis.

G cluster_1 General Experimental Workflow A 1. Reagent Prep (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reflux & Stir (e.g., 24h at 82°C) B->C D 4. Quench & Work-up (Filter, Wash) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Analysis (NMR, MP, FTIR) E->F

Caption: A typical experimental workflow for the synthesis.

G cluster_2 Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Reagents pure & dry? Stoichiometry correct? start->q1 a1 Action: Purify/dry reagents. Verify calculations. q1->a1 No q2 Reaction run under anhydrous conditions? q1->q2 Yes end Re-run Experiment a1->end a2 Action: Flame-dry glassware. Use inert atmosphere. q2->a2 No q3 Temperature optimal? (Not too high) q2->q3 Yes a2->end a3 Action: Lower temperature. Increase reaction time. q3->a3 No q4 Base active & strong enough? q3->q4 Yes a3->end a4 Action: Use fresh/dried base. Consider a stronger base. q4->a4 No q4->end Yes a4->end

References

Technical Support Center: Optimization of Williamson Ether Synthesis for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for substituted benzaldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the Williamson ether synthesis of substituted benzaldehydes in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in the Williamson ether synthesis of substituted benzaldehydes can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will be incomplete. For many phenolic systems, bases like sodium hydride (NaH) or potassium hydride (KH) are effective. For aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used.[1][2]

  • Competing Elimination (E2) Reaction: This is a major side reaction, especially with secondary or tertiary alkyl halides.[3] The basic phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of an ether. To minimize this, use primary alkyl halides whenever possible.[1][3]

  • Steric Hindrance: Bulky groups on either the substituted benzaldehyde or the alkyl halide can sterically hinder the SN2 reaction pathway, slowing down the desired reaction and allowing side reactions to become more prominent.[4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[2][3] The choice of solvent can significantly influence this selectivity.[5]

  • Reaction Time and Temperature: Williamson ether synthesis can require refluxing for 1 to 8 hours at temperatures between 50 to 100 °C.[3] Insufficient reaction time or temperature can lead to incomplete conversion.

Q2: I am observing the formation of an alkene byproduct. How can I prevent this?

The formation of an alkene is indicative of a competing E2 elimination reaction.[3] Here are strategies to favor the desired SN2 substitution:

  • Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[1][3] Methyl and primary alkyl halides are ideal. Secondary alkyl halides will likely produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.

  • Less Hindered Base/Phenoxide: If the synthesis of an unsymmetrical ether allows for two possible routes, choose the pathway that involves the less sterically hindered alkoxide.[4]

Q3: My product is a mixture of O-alkylated and C-alkylated benzaldehyde. How can I improve the selectivity for O-alkylation?

Phenoxides can undergo both O- and C-alkylation.[2][3] To enhance O-alkylation selectivity:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[2][5] These solvents solvate the metal cation, leaving a more "naked" and highly reactive phenoxide oxygen. In contrast, protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation.

  • Counter-ion: The choice of the counter-ion (from the base) can influence the O/C alkylation ratio. For instance, in some cases, the use of cesium bicarbonate (CsHCO3) has been shown to provide excellent regioselectivity for O-alkylation due to the decreased coordination of the softer cesium ion to the phenoxide anion.[6]

  • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst, such as a quaternary ammonium salt, can increase the concentration of the phenoxide in the organic phase and often leads to cleaner O-alkylation with high yields.[7]

Q4: The aldehyde functional group seems to be reacting or degrading under the reaction conditions. What can I do?

The aldehyde group is generally stable under the basic conditions of the Williamson ether synthesis. However, if you suspect it is interfering, you can consider:

  • Milder Reaction Conditions: Use a weaker base like potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3) instead of strong bases like NaH, if sufficient for deprotonation.[2][6] Also, try to run the reaction at the lowest effective temperature.

  • Protecting Groups: In complex syntheses where the aldehyde is particularly sensitive or other planned reactions might affect it, the aldehyde group can be protected. A common method is the formation of an acetal, which is stable under basic conditions.[8][9] The acetal can be removed later in the synthesis by treatment with aqueous acid.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In the first step, a base is used to deprotonate the hydroxyl group of the substituted hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide leaving group and forming the ether bond.[1]

Q2: How do I choose the appropriate base for my reaction?

The choice of base depends on the acidity of the phenolic proton on your substituted benzaldehyde.

  • For simple phenols, relatively mild bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.[2][10]

  • For less acidic phenols or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF can be used.[1][2]

Q3: Which solvent is best for the Williamson ether synthesis of substituted benzaldehydes?

Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[3]

  • Acetonitrile (CH3CN) and N,N-Dimethylformamide (DMF) are commonly used and often give good results.[3][10]

  • Dimethyl sulfoxide (DMSO) is another excellent choice, known to promote high O-alkylation selectivity.[5] Protic solvents (like ethanol) can be used, but they may slow down the reaction by solvating the phenoxide nucleophile.[3]

Q4: Can I use secondary or tertiary alkyl halides in this synthesis?

It is strongly advised to use primary alkyl halides or methyl halides.[1]

  • Secondary alkyl halides will lead to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2 elimination).[1]

  • Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and will not produce the desired ether in any significant yield.[1]

Q5: What is phase transfer catalysis and how can it help?

Phase transfer catalysis (PTC) is a technique used for reactions where the reactants are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A phase transfer catalyst, typically a quaternary ammonium salt, transports the anion (in this case, the phenoxide) from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. This can lead to faster reaction rates, milder reaction conditions, and often higher yields and purities.[7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Williamson ether synthesis of various substituted benzaldehydes.

Table 1: Etherification of 4-Hydroxybenzaldehyde

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzyl bromideK2CO3DMF100374[10]

Table 2: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

Alkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Various alkyl halidesCsHCO3Acetonitrile80-4-Alkoxy-2-hydroxybenzaldehydeup to 95[6]

Table 3: One-Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes

HydroxybenzaldehydeAlkylating AgentBaseSolventProductYield (%)Reference
4-Hydroxy-3-methoxybenzaldehyde4-Bromobenzyl bromideKOHDMSOMethyl 3-(4-bromobenzyloxy)-4-methoxycinnamate93.4[5]

Experimental Protocols

Protocol 1: Etherification of 4-Hydroxybenzaldehyde with 4-Nitrobenzyl Bromide [10]

  • Dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), 4-nitrobenzyl bromide (3.54 g, 16.4 mmol), and potassium carbonate (3.40 g, 24.6 mmol) in dry DMF (20 mL).

  • Heat the solution at 100°C for 3 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water.

  • Isolate the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 10 mL).

  • The resulting product, 4-(4-nitrobenzyloxy)benzaldehyde, is obtained as a light yellow solid (3.11 g, 74% yield).

Protocol 2: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde [11]

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-alkoxy-2-hydroxybenzaldehyde.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substituted Hydroxybenzaldehyde + Alkyl Halide Mixing Combine Reactants, Base, and Solvent Reactants->Mixing Base_Solvent Base (e.g., K2CO3) + Solvent (e.g., DMF) Base_Solvent->Mixing Heating Heat with Stirring (e.g., 50-100°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and Quench (e.g., add water) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify (e.g., Column Chromatography) Extraction->Purification Product Final Product: Alkoxybenzaldehyde Purification->Product

Caption: General experimental workflow for Williamson ether synthesis of substituted benzaldehydes.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions: Base, Solvent, Temp, Time Check_Reactants->Check_Conditions Identify_Side_Product Identify Side Product(s) (e.g., by NMR, MS) Check_Conditions->Identify_Side_Product Alkene Alkene by E2 Elimination? Identify_Side_Product->Alkene C_Alkylation C-Alkylated Product? Identify_Side_Product->C_Alkylation No_Reaction Starting Material Unchanged? Identify_Side_Product->No_Reaction Optimize_Alkyl_Halide Use Primary Alkyl Halide Lower Temperature Alkene->Optimize_Alkyl_Halide Yes Optimize_Solvent_Base Change Solvent to Polar Aprotic (DMF, DMSO) Consider PTC C_Alkylation->Optimize_Solvent_Base Yes Optimize_Base_Temp Use Stronger Base (e.g., NaH) Increase Temperature/Time No_Reaction->Optimize_Base_Temp Yes End Improved Yield Optimize_Alkyl_Halide->End Optimize_Solvent_Base->End Optimize_Base_Temp->End

Caption: Troubleshooting workflow for optimizing Williamson ether synthesis of substituted benzaldehydes.

References

side reactions in the O-alkylation of isovanillin and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the O-alkylation of isovanillin and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the O-alkylation of isovanillin?

The O-alkylation of isovanillin, typically following the Williamson ether synthesis pathway, is susceptible to two main competing side reactions:

  • C-Alkylation: The phenoxide ion of isovanillin is an ambident nucleophile, meaning it can react at two different sites. While the desired reaction is O-alkylation at the negatively charged oxygen atom, the alkylating agent can also attack the electron-rich aromatic ring, leading to the formation of a C-alkylated byproduct.[1][2][3]

  • Elimination (E2 Reaction): The alkoxide, which is a strong base, can cause the elimination of HX from the alkyl halide, especially if secondary or tertiary alkyl halides are used.[2][4] This results in the formation of an alkene instead of the desired ether product.[4][5]

Q2: How can I favor the desired O-alkylation over C-alkylation?

Controlling the reaction environment is crucial for maximizing the yield of the O-alkylated product. The choice of solvent is the most significant factor.[1]

  • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][4] These solvents solvate the cation of the base, leaving the phenoxide oxygen "naked" and more nucleophilic, which favors the Sₙ2 attack required for O-alkylation.[4]

  • Avoid Protic Solvents: Protic solvents such as water or ethanol can form hydrogen bonds with the phenoxide oxygen.[1] This "shields" the oxygen, hindering its ability to act as a nucleophile and thereby increasing the likelihood of C-alkylation.[1]

Q3: My reaction is producing an alkene byproduct. What is causing this and how can I prevent it?

The formation of an alkene is a result of a competing E2 elimination reaction.[4] This is often promoted by steric hindrance and reaction temperature.

  • Use Primary Alkyl Halides: Primary alkyl halides are much more susceptible to Sₙ2 attack and significantly less prone to elimination compared to secondary or tertiary halides.[2][4]

  • Control the Temperature: Lower reaction temperatures generally favor the Sₙ2 reaction over the E2 reaction.[4] While higher temperatures can increase the reaction rate, they disproportionately favor the elimination pathway.

  • Avoid Steric Hindrance: If possible, choose a reaction pathway that involves a less sterically hindered alkoxide or alkylating agent.[4][5]

Q4: My reaction yield is low, but I don't see significant C-alkylation or elimination byproducts. What else could be the issue?

Low yields can stem from several other factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated by a base to form the reactive phenoxide ion.[6] If the base is not strong enough or is used in insufficient quantity, a significant portion of the isovanillin will remain unreacted. Ensure a suitable base (e.g., NaOH, K₂CO₃, NaH) is used in at least a stoichiometric amount.[6][7]

  • Poor Reagent Quality: The starting materials, including the isovanillin, alkylating agent, base, and solvent, may be of poor quality or decomposed. Always use fresh, high-purity reagents stored under appropriate conditions.[8]

  • Suboptimal Reaction Time/Temperature: The reaction may not have reached completion. Progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC).[8] Typical reaction times can range from 1 to 8 hours at temperatures between 60°C and 100°C, depending on the specific reagents used.[9]

Troubleshooting Guide

Problem: Presence of an Unexpected Isomer (Potential C-Alkylation)
Potential Cause Recommended Solution Explanation
Use of Protic Solvent Switch to a polar aprotic solvent like DMF or DMSO.[1]Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to attack the alkylating agent.[1]
Reaction Conditions Ensure the reaction is run under kinetic control (lower temperatures) if thermodynamic C-alkylated products are forming.While O-alkylation is often kinetically favored, C-alkylated products can be more thermodynamically stable.[3]
Problem: Low Yield and/or Detection of Alkene Byproduct
Potential Cause Recommended Solution Explanation
Alkyl Halide Structure Use a primary alkyl halide (e.g., ethyl iodide) instead of a secondary or tertiary one.[4]Secondary and tertiary alkyl halides are highly prone to E2 elimination in the presence of a strong base (the phenoxide).[2][4]
High Reaction Temperature Lower the reaction temperature.[4]Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
Steric Hindrance If possible, select the synthetic route where the phenoxide is the less sterically bulky component.[5]Significant steric bulk on either the phenoxide or the alkyl halide hinders the backside attack required for the Sₙ2 mechanism, allowing the E2 side reaction to dominate.[4]

Quantitative Data Summary

The following table summarizes reported yields for O-alkylation of various hydroxybenzaldehyde derivatives, which are structurally similar to isovanillin.

Starting Material Alkylation Conditions Product Yield Side Products Noted
ProtocatechualdehydeNaH / MeI in DMSOIsovanillin65%Vanillin, Veratraldehyde[7][9]
3,4-dihydroxy-5-iodobenzaldehydeDBU / MeI in DMF5-Iodoisovanillin79%Recovered starting material and dialkylated product observed with other bases like NaHCO₃.[10]
Ethyl VanillinDimethyl sulfate / NaOH in Water3-Ethoxy-4-methoxybenzaldehyde>95% (implied)Not specified.[11]

Visualizations

Reaction Pathway Diagram```dot

O_vs_C_Alkylation cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Isovanillin Isovanillin Phenoxide Isovanillinate Anion (Ambident Nucleophile) Isovanillin->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) O_Product O-Alkylated Product (Desired Ether) AlkylHalide->O_Product C_Product C-Alkylated Product (Side Reaction) AlkylHalide->C_Product Phenoxide->O_Product  Attack at Oxygen (Sₙ2)  Favored in Aprotic Solvents Phenoxide->C_Product  Attack at Ring Carbon  Favored in Protic Solvents

Caption: Decision tree for troubleshooting common issues in isovanillin O-alkylation.

Experimental Protocols

Method 1: General Protocol for O-Alkylation using Dimethyl Sulfate (DMS)

This protocol is adapted from a general procedure for the methylation of a structurally similar compound, ethyl vanillin, and can be adjusted for other primary alkylating agents. [11] Materials:

  • Isovanillin

  • Alkylating Agent (e.g., Dimethyl Sulfate, Ethyl Iodide)

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Water for NaOH, or DMF/Acetonitrile for K₂CO₃)

  • Extraction Solvent (e.g., Toluene, Methyl Isobutyl Ketone)

  • Dilute HCl for neutralization

  • Saturated Brine Solution

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add isovanillin and the chosen solvent.

  • Basification: With stirring, add the base. If using NaOH in water, heat the mixture to 80-95°C and add an aqueous NaOH solution to raise the pH to >9. [9]If using K₂CO₃ in DMF, the base can be added directly to the mixture at room temperature before heating.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (typically 1.0 to 1.5 molar equivalents) to the reaction mixture via the dropping funnel over 1-2 hours while maintaining the target temperature (e.g., 90°C for NaOH/water system). [8][9]4. Reaction: After the addition is complete, continue stirring the mixture at temperature for an additional 1-4 hours. Monitor the reaction's progress by TLC. [8][9]5. Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was basic, carefully acidify the mixture to a neutral pH (~7) with dilute hydrochloric acid. [8] * Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene. [8] * Wash the combined organic layers with water and then with a saturated brine solution to aid in phase separation and remove residual water. [8]6. Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. [8] * The crude product can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Purification of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the purification of this compound from a crude reaction mixture, likely containing unreacted starting materials such as isovanillin and 4-nitrobenzyl bromide.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis: Before performing the column, it is crucial to determine an appropriate solvent system using TLC.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1).

    • Visualize the spots under a UV lamp. The desired product, being aromatic, should be UV active.

  • Objective: Find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.

3. Column Preparation (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the level is just above the top layer of sand.

4. Sample Loading:

  • Wet Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the dissolved sample onto the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed into the silica.

  • Dry Loading (for samples with poor solubility):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the starting solvent system determined by TLC.

  • Collect fractions in separate tubes.

  • Monitor the separation by periodically taking TLC samples of the collected fractions.

  • If the desired product is eluting too slowly, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Once the desired product has been fully eluted, combine the pure fractions.

  • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis Parameters

ParameterRecommended Value/SolventPurpose
Stationary Phase Silica gel coated TLC platesStandard for separating moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate (gradient)Provides good separation for aromatic aldehydes and ethers.
Starting Ratio 9:1 (Hexane:EtOAc)To elute non-polar impurities first.
Target Rf Value 0.25 - 0.35Optimal for good separation on the column.
Visualization UV lamp (254 nm)Aromatic rings in the compound and impurities are UV active.

Table 2: Column Chromatography Parameters

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (e.g., 100-200 mesh)Standard, cost-effective, and provides good resolution.
Mobile Phase Hexane:Ethyl Acetate (gradient)Allows for the separation of compounds with a range of polarities.
Elution Strategy Step or linear gradientGradually increasing the polarity of the mobile phase improves separation.
Sample Loading Wet or Dry LoadingWet loading is simpler; dry loading is for less soluble samples.[1]

Troubleshooting Guides and FAQs

Q1: My compound is not moving off the baseline on the TLC plate, even with a 1:1 Hexane:EtOAc mixture. What should I do?

A1: This indicates your compound is quite polar or is strongly interacting with the silica gel.

  • Solution: Try a more polar solvent system. You can add a small amount of methanol to your eluent (e.g., 1-5% methanol in dichloromethane). Be cautious, as high concentrations of methanol can sometimes dissolve the silica gel.[2] Alternatively, consider using a different stationary phase like neutral alumina, which can be less acidic than silica gel.[2]

Q2: The spots on my TLC plate are streaking. How can I fix this?

A2: Streaking can be caused by several factors:

  • Overloading: You may have spotted too much of your crude mixture on the TLC plate. Try diluting your sample.

  • Acidic/Basic Compound: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can improve the spot shape.

  • Insolubility: The compound may not be fully soluble in the developing solvent. Ensure your spotting solution is fully dissolved.

Q3: My compound came off the column, but it is still impure. What went wrong?

A3: This suggests that the separation on the column was not effective.

  • Poor Separation: The chosen solvent system may not have been optimal. Re-evaluate your TLC analysis to find a solvent system that provides better separation between your product and the impurities.

  • Column Overloading: You may have loaded too much crude product onto the column, exceeding its separation capacity.

  • Column Packing: The column may have been packed unevenly, leading to channeling and poor separation. Ensure the silica gel is packed as a uniform bed.

Q4: My compound seems to be decomposing on the column. How can I prevent this?

A4: Some compounds are sensitive to the acidic nature of silica gel.

  • Test for Stability: Spot your compound on a TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots, your compound is likely decomposing on the silica.

  • Deactivate Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3]

Q5: I see a yellow band at the top of my column that is not moving. What is it?

A5: This could be highly polar impurities or baseline material from your reaction. If your desired product is eluting cleanly, these immobile impurities are not a major issue. If they are co-eluting, you will need to adjust your solvent system or consider a pre-purification step like a filtration through a small plug of silica.

Q6: How do I visualize the spots if they are not UV active?

A6: While the target compound is expected to be UV active, some impurities may not be. In this case, you can use a chemical stain.[4]

  • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized (e.g., alcohols, aldehydes).

  • Vanillin or p-Anisaldehyde Stain: These are good general-purpose stains for various functional groups.[5]

  • Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product tlc TLC Analysis (Hexane:EtOAc) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Starting Eluent load Sample Loading (Wet or Dry) column_prep->load elute Elution with Hexane:EtOAc Gradient load->elute collect Fraction Collection elute->collect monitor Monitor Fractions by TLC collect->monitor Feedback combine Combine Pure Fractions collect->combine monitor->elute Adjust Gradient evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for the column chromatography purification.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_movement Compound Stuck on Column/TLC start->no_movement poor_sep Poor Separation/ Co-elution start->poor_sep streaking Streaking Spots start->streaking decomposition Compound Decomposition start->decomposition inc_polarity Increase Eluent Polarity (e.g., more EtOAc or MeOH) no_movement->inc_polarity change_stationary Change Stationary Phase (e.g., Alumina) no_movement->change_stationary reoptimize_tlc Re-optimize TLC Solvent System poor_sep->reoptimize_tlc check_loading Check for Overloading poor_sep->check_loading streaking->check_loading add_modifier Add Eluent Modifier (Acid/Base) streaking->add_modifier decomposition->change_stationary deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica

Caption: Troubleshooting logic for common chromatography issues.

References

identifying and removing impurities in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-nitrobenzyl bromide in the presence of a base.

Q2: What are the typical reagents and solvents used in this synthesis?

Typically, the synthesis involves vanillin as the starting material, 4-nitrobenzyl bromide as the alkylating agent, and a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN). Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction, especially in biphasic solvent systems.

Q3: What are the most common impurities I might encounter in my crude product?

The most frequently observed impurities are unreacted starting materials, namely vanillin and 4-nitrobenzyl bromide. Additionally, side products can form, including 4-nitrobenzyl alcohol (from the hydrolysis of 4-nitrobenzyl bromide) and 4,4'-dinitrobibenzyl (from the self-coupling of 4-nitrobenzyl bromide). Under certain conditions, C-alkylation of the vanillin ring can occur, though it is generally a minor byproduct.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the recommended method for purifying the final product?

The most effective method for purifying this compound is silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically used to separate the product from unreacted starting materials and non-polar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture, rendering it ineffective.Use freshly dried, powdered potassium carbonate. Ensure all reagents and solvents are anhydrous.
Poor Quality Alkylating Agent: 4-Nitrobenzyl bromide can degrade over time.Use a fresh bottle of 4-nitrobenzyl bromide or purify the existing stock by recrystallization.
Insufficient Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
Inappropriate Solvent: Using a protic solvent or a non-polar solvent can hinder the reaction.Use a polar aprotic solvent like DMF or acetonitrile to ensure the reactants are well-solvated.
Problem 2: Presence of Significant Amounts of Starting Materials in the Crude Product

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time: The reaction may not have gone to completion.Increase the reaction time and continue to monitor by TLC until the vanillin is consumed.
Incorrect Stoichiometry: An insufficient amount of the alkylating agent or base was used.Use a slight excess (1.1-1.2 equivalents) of 4-nitrobenzyl bromide and at least 1.5-2.0 equivalents of the base.
Inefficient Stirring: Poor mixing can lead to localized concentrations and incomplete reaction.Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Problem 3: Formation of a White Precipitate During the Reaction

Possible Causes & Solutions:

CauseObservationRecommended Solution
Formation of Inorganic Salts: The reaction of the base with the bromide from the alkylating agent forms inorganic salts (e.g., KBr).A fine white solid is observed in the reaction mixture.This is a normal byproduct of the reaction and can be removed by filtration after the reaction is complete.
Problem 4: Presence of Unexpected Byproducts

Possible Causes & Solutions:

ImpurityIdentification (Typical ¹H NMR signals in CDCl₃)Formation MechanismPrevention and Removal
4-Nitrobenzyl alcohol ~4.8 ppm (s, 2H, -CH₂-), ~7.5 ppm (d, 2H, Ar-H), ~8.2 ppm (d, 2H, Ar-H)Hydrolysis of 4-nitrobenzyl bromide by trace amounts of water.Ensure anhydrous reaction conditions. Can be removed by column chromatography.
4,4'-Dinitrobibenzyl ~3.0 ppm (s, 4H, -CH₂-CH₂-), ~7.3 ppm (d, 4H, Ar-H), ~8.1 ppm (d, 4H, Ar-H)Base-catalyzed self-coupling of 4-nitrobenzyl bromide.Use a milder base or add the 4-nitrobenzyl bromide slowly to the reaction mixture. Can be separated by column chromatography.
C-Alkylated Vanillin Complex aromatic signals, new aliphatic signals.Electrophilic attack of the 4-nitrobenzyl carbocation on the electron-rich aromatic ring of vanillin.This is usually a minor byproduct. Can be separated by careful column chromatography.

Experimental Protocols

Synthesis of this compound

Materials:

  • Vanillin (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of vanillin in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
VanillinC₈H₈O₃152.15White to pale yellow crystalline powder9.84 (s, 1H), 7.44 (dd, 1H), 7.42 (d, 1H), 7.04 (d, 1H), 6.01 (s, 1H, -OH), 3.96 (s, 3H)191.1, 151.8, 147.2, 129.9, 127.5, 114.3, 108.8, 56.1
4-Nitrobenzyl bromideC₇H₆BrNO₂216.03Pale yellow crystalline solid8.23 (d, 2H), 7.53 (d, 2H), 4.50 (s, 2H)147.8, 145.2, 129.8, 124.1, 32.5
This compoundC₁₅H₁₃NO₅287.27Off-white to pale yellow solid9.87 (s, 1H), 8.26 (d, 2H), 7.64 (d, 2H), 7.46 (dd, 1H), 7.43 (d, 1H), 7.00 (d, 1H), 5.26 (s, 2H), 3.94 (s, 3H)191.0, 153.3, 151.0, 147.8, 143.9, 130.8, 128.1, 127.0, 123.9, 112.0, 111.5, 70.1, 56.1

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Temperature Room Temperature to 60 °CHigher temperatures increase reaction rate but may also promote side reactions.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Yield 85 - 95%Yields can vary based on reaction scale and purification efficiency.
Purity (after chromatography) >98%Purity can be assessed by HPLC and NMR.

Visualizations

Synthesis_Pathway Vanillin Vanillin Base K₂CO₃ / DMF Vanillin->Base PNB 4-Nitrobenzyl bromide PNB->Base Product This compound Base->Product Williamson Ether Synthesis

Caption: Synthesis of the target compound via Williamson ether synthesis.

Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities Vanillin Vanillin PNB 4-Nitrobenzyl bromide PNB_Alcohol 4-Nitrobenzyl alcohol PNB->PNB_Alcohol Hydrolysis Dimer 4,4'-Dinitrobibenzyl PNB->Dimer Self-Coupling Unreacted_Vanillin Unreacted Vanillin Unreacted_PNB Unreacted 4-Nitrobenzyl bromide

Caption: Common impurities in the synthesis reaction.

Troubleshooting_Workflow Start Low Product Yield? Check_Reagents Check Reagent Quality (Base, Alkyl Halide) Start->Check_Reagents Yes Purification Purification Issues? Start->Purification No Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Optimize Optimize Conditions (Increase Temp/Time) Check_Conditions->Optimize Success Pure Product Optimize->Success Column_Chromatography Perform Column Chromatography Purification->Column_Chromatography Yes Purification->Success No Recrystallize Recrystallize for Higher Purity Column_Chromatography->Recrystallize Recrystallize->Success

Caption: A workflow for troubleshooting common synthesis issues.

Technical Support Center: Regioselective Alkylation of Dihydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of dihydroxybenzaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of dihydroxybenzaldehyde derivatives?

A1: The main challenge is achieving regioselectivity, which is the selective alkylation of one hydroxyl group over the other. For instance, in 2,4-dihydroxybenzaldehyde, the goal is often to selectively alkylate the hydroxyl group at the C4 position while leaving the C2-hydroxyl group untouched.[1][2] The reaction can unfortunately result in a mixture of mono-alkylated isomers and di-alkylated byproducts, which complicates purification and reduces the yield of the desired product.[3]

Q2: What factors determine the regioselectivity of the alkylation reaction?

A2: Several factors influence which hydroxyl group is preferentially alkylated. In 2,4-dihydroxybenzaldehyde, the C4-hydroxyl group is generally more acidic and sterically accessible than the C2-hydroxyl group.[1][2] The C2-hydroxyl group's reactivity is reduced due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl group.[1][2][4][5] For 3,4-dihydroxybenzaldehyde (a catechol derivative), the acidity of the phenolic hydroxyls is the primary controlling factor.[4][5] Key experimental conditions that control selectivity include the choice of base, solvent, and reaction temperature.[1]

Q3: Which position is typically more reactive in 2,4-dihydroxybenzaldehyde and why?

A3: The hydroxyl group at the C4 position is more reactive towards alkylation.[1][6] This increased reactivity is attributed to its higher acidity, which allows for preferential deprotonation to form a more potent phenoxide nucleophile.[1][2] The C2-hydroxyl group is less acidic and less available for reaction due to its involvement in a strong intramolecular hydrogen bond with the ortho-aldehyde group.[2][4][5]

Troubleshooting Guide

Q4: I am observing a significant amount of the di-alkylated byproduct. How can I minimize this?

A4: The formation of di-alkylated products typically occurs when the reaction conditions are too harsh, causing both hydroxyl groups to be deprotonated and subsequently alkylated.[3] To minimize this, consider the following adjustments:

  • Choice of Base: Use a milder base. Strong bases like potassium carbonate (K₂CO₃) can lead to significant amounts of the bis-alkylated side product.[3] Cesium bicarbonate (CsHCO₃) is a recommended milder base that provides favorable basicity for selective mono-alkylation at the 4-position with minimal formation of di-alkylated products.[1][3]

  • Stoichiometry: Avoid a large excess of the alkylating agent. Using a near-stoichiometric amount (e.g., 1.0-1.1 equivalents) of the alkyl halide can help favor mono-alkylation.[6]

  • Reaction Time: Prolonged reaction times can sometimes be detrimental and lead to side products.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q5: My reaction is resulting in a mixture of C2-O and C4-O mono-alkylated isomers. How can I improve selectivity for the C4 position?

A5: Achieving high C4-O regioselectivity depends on exploiting the inherent reactivity difference between the two hydroxyl groups.

  • Base and Solvent System: The combination of a mild base and an appropriate solvent is crucial. The cesium bicarbonate (CsHCO₃) in acetonitrile (CH₃CN) system has been shown to provide excellent regioselectivity for the 4-position.[3][7]

  • Temperature Control: Running the reaction at a controlled temperature, for example, 80°C as reported in some studies, can enhance selectivity.[3][7]

  • Avoid Strong Bases: Stronger bases like Na₂CO₃ and Cs₂CO₃ can lead to poor yields and the formation of the bis-alkylated side product.[3]

Q6: The reaction yield is low, even with good selectivity. What are potential causes and solutions?

A6: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the starting material is not fully consumed, you might need to slightly increase the reaction time or temperature, but be cautious of side product formation.

  • Substrate Decomposition: Some substrates, especially those with sensitive functional groups like a Boc-protected amine, may decompose under heating, leading to lower yields.[3] In such cases, exploring alternative, milder reaction conditions or different protecting group strategies may be necessary.

  • Purification Challenges: The desired product might be difficult to separate from byproducts or unreacted starting material, leading to loss during purification.[3] Optimizing the purification method, such as the solvent system for column chromatography, is important.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While polar aprotic solvents like DMF and DMSO are often used, they can lead to complex mixtures.[3] Acetonitrile has been found to be an effective solvent for achieving high yields and selectivity in CsHCO₃-mediated alkylations.[3]

Experimental Protocols

Protocol 1: Cesium Bicarbonate Mediated Regioselective C4-O-Alkylation

This method is highly effective for the selective alkylation of the C4-hydroxyl group in 2,4-dihydroxybenzaldehyde and its derivatives, providing excellent regioselectivity and high yields.[1][3][7]

Materials:

  • 2,4-Dihydroxybenzaldehyde (or derivative)

  • Alkyl halide (e.g., alkyl bromide)

  • Cesium Bicarbonate (CsHCO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and cesium bicarbonate (1.5-3.0 eq.).

  • Add anhydrous acetonitrile to the flask.

  • Equip the flask with a condenser and stir the mixture at 80°C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic solids and wash the solids with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.

Protocol 2: Potassium Carbonate Mediated Alkylation (Classical Method)

This is a more traditional method, which may require longer reaction times and can sometimes result in lower regioselectivity compared to the cesium bicarbonate method.[2]

Materials:

  • 2,4-Dihydroxybenzaldehyde (or derivative)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetone in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (typically in excess) to the solution.

  • Add the alkyl halide (1.0-1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature.

  • The reaction can be very slow, potentially requiring several days for completion.[2] Monitor the progress by TLC.

  • Upon completion, filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate.

  • Perform an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate and washing with water/brine).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Different Bases for the Alkylation of 2,4-Dihydroxybenzaldehyde

BaseSolventTemperature (°C)Time (h)Yield of 4-O-alkylated productNotes
CsHCO₃ CH₃CN804-6Up to 95%Excellent regioselectivity, minimal di-alkylation.[3][7]
K₂CO₃ AcetoneRoom Temp.72ModerateVery long reaction time.[2] Can lead to di-alkylation.[3]
Na₂CO₃ VariousVigorous HeatingVariableLowOften results in a significant amount of di-alkylation.[3]
KHCO₃ DMF/DMSO804LowLeads to a complicated mixture of side products.[3]
KF CH₃CNReflux24>70%Good for large scale, but long reaction time.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Dihydroxybenzaldehyde - Alkyl Halide - Base (e.g., CsHCO₃) solvent Add Anhydrous Solvent (e.g., Acetonitrile) reagents->solvent heat Heat and Stir (e.g., 80°C) solvent->heat monitor Monitor Progress (TLC) heat->monitor filter Cool and Filter (Remove inorganic solids) monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Crude Product (Column Chromatography) evaporate->purify product product purify->product Pure 4-Alkoxy-2-hydroxybenzaldehyde

Caption: A generalized experimental workflow for regioselective alkylation.

regioselectivity_factors center Regioselective Alkylation Outcome base Base (Mild vs. Strong) base->center Controls deprotonation solvent Solvent (e.g., CH₃CN, DMF, Acetone) solvent->center Influences reactivity & solubility temp Reaction Temperature temp->center Affects reaction rate & side reactions alkyl_agent Alkylating Agent (Stoichiometry) alkyl_agent->center Impacts mono- vs di-alkylation substrate Substrate Structure (e.g., 2,4- vs 3,4-dihydroxy) substrate->center Determines inherent reactivity (acidity, H-bonding)

Caption: Key factors influencing regioselective alkylation.

logical_relationship cluster_24dhb 2,4-Dihydroxybenzaldehyde OH4 C4-OH Group OH4_props More Acidic Sterically Accessible OH4->OH4_props deprotonation Selective Deprotonation (Mild Base) OH4->deprotonation OH2 C2-OH Group OH2_props Less Acidic Intramolecular H-Bond with CHO OH2->OH2_props OH2->deprotonation Deprotonation is disfavored phenoxide Preferential formation of C4-Phenoxide (Nucleophile) deprotonation->phenoxide alkylation SN2 Attack on Alkyl Halide phenoxide->alkylation product Selective C4-O-Alkylation Product alkylation->product

Caption: Rationale for C4-O selectivity in 2,4-dihydroxybenzaldehyde.

References

Technical Support Center: Synthesis of Asymmetric Ethers from Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetric ethers from phenolic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of asymmetric ethers from phenolic aldehydes.

Issue 1: Low or No Yield of the Desired Ether Product

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Phenol The base used may be too weak to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.[1] For standard phenols (pKa ≈ 10), weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[1] However, for less acidic phenols, a stronger base such as sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary.[1] Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[1]
Poor Reactivity of the Alkylating Agent Primary alkyl halides are ideal for Williamson ether synthesis via an SN2 mechanism.[2][3][4] Secondary and tertiary alkyl halides are more prone to elimination reactions.[3][5][6] If a secondary or tertiary alkyl group is required, consider alternative methods like the Mitsunobu reaction.
Side Reactions The primary competing reaction is often the base-catalyzed elimination of the alkylating agent.[2] C-alkylation of the phenoxide ion is another common side reaction.[2][5][7] To favor O-alkylation, consider using polar aprotic solvents like DMF or DMSO.[7] Protic solvents can favor C-alkylation.[7]
Aldehyde Interference The aldehyde group can undergo side reactions under basic conditions, such as aldol condensation. It is also sensitive to oxidizing and reducing agents.[8] Protecting the aldehyde group as an acetal is a common strategy to prevent these unwanted reactions.[8][9]

Issue 2: Formation of C-Alkylated Byproducts

Potential Cause Troubleshooting Steps
Ambident Nature of the Phenoxide Nucleophile The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[2]
Reaction Conditions Favoring C-Alkylation The choice of solvent plays a crucial role. Protic solvents like water or alcohols can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[7] Using polar aprotic solvents such as DMF or DMSO generally favors O-alkylation.[5][7]
Nature of the Alkylating Agent The structure of the alkylating agent can also influence the C- to O-alkylation ratio.

Issue 3: Elimination Byproducts are Observed

Potential Cause Troubleshooting Steps
Use of Secondary or Tertiary Alkyl Halides The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[2][3][4] Secondary and especially tertiary alkyl halides will favor elimination (E2) over substitution, particularly with a strong base like an alkoxide.[5][6]
Reaction Conditions High temperatures can favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Choice of Base A bulky base can also promote elimination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing asymmetric ethers from phenolic aldehydes?

The best method depends on the specific substrates and desired product. Here is a comparison of common methods:

Method Advantages Disadvantages
Williamson Ether Synthesis Cost-effective, uses readily available reagents.[2]Limited to primary alkyl halides; risk of C-alkylation and elimination side reactions.[2][5][6] The aldehyde may require protection.
Mitsunobu Reaction Mild conditions, stereochemical inversion at the alcohol center.[10][11][12] Good for secondary alcohols.[12]Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification.[11] The nucleophile should be acidic (pKa < 13).[11]
Buchwald-Hartwig Etherification Broad substrate scope, including the use of aryl halides.[13][14]Requires a palladium catalyst and specific ligands, which can be expensive.[13][15] The reaction conditions need to be carefully optimized.

Q2: How can I avoid side reactions involving the aldehyde group?

The aldehyde group is susceptible to various side reactions. Protecting the aldehyde is often the best strategy. A common method is the formation of an acetal by reacting the aldehyde with an alcohol or diol in the presence of an acid catalyst.[8][9] This protecting group is stable to the basic conditions of the Williamson ether synthesis and can be removed by treatment with aqueous acid after the etherification is complete.[8]

Q3: What is the difference between O-alkylation and C-alkylation, and how can I control it?

O-alkylation is the desired reaction where the alkyl group attaches to the oxygen of the phenolic hydroxyl group to form an ether.[7] C-alkylation is a side reaction where the alkyl group attaches to a carbon atom of the aromatic ring.[7] The phenoxide ion exists in resonance forms where the negative charge is delocalized onto the ring, leading to this competing reaction.[7] To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[7] Protic solvents tend to favor C-alkylation.[7]

Q4: Can I use a secondary or tertiary alkyl halide in the Williamson ether synthesis with a phenolic aldehyde?

It is not recommended. Secondary and tertiary alkyl halides are prone to elimination reactions under the basic conditions of the Williamson synthesis, which will lead to the formation of alkenes as the major product instead of the desired ether.[3][5][6] For the synthesis of ethers with secondary or tertiary alkyl groups, the Mitsunobu reaction is a more suitable alternative.[12]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenolic Aldehyde (with Aldehyde Protection)

This is a generalized procedure and may require optimization for specific substrates.

  • Protection of the Aldehyde:

    • Dissolve the phenolic aldehyde (1.0 eq) and a diol such as ethylene glycol (1.5 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the protected phenolic aldehyde.

  • Ether Synthesis:

    • To a round-bottom flask, add the protected phenolic aldehyde (1.0 eq) and a suitable solvent (e.g., DMF).[1]

    • Add a base such as K₂CO₃ (1.5 eq).[1]

    • Stir the mixture at room temperature for 30 minutes.

    • Add the primary alkyl halide (1.2 eq) to the stirring suspension.[1]

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

    • After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Deprotection of the Aldehyde:

    • Dissolve the crude product in a mixture of THF and 1M HCl.

    • Stir at room temperature until the acetal is cleaved (monitor by TLC).

    • Neutralize with saturated aqueous NaHCO₃ and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the final product by column chromatography.

Protocol 2: General Procedure for Mitsunobu Etherification of a Phenolic Aldehyde

This protocol is based on typical Mitsunobu reaction conditions and may need to be adjusted.

  • Reaction Setup:

    • Dissolve the phenolic aldehyde (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent like THF or toluene under an inert atmosphere (e.g., nitrogen or argon).[10][11]

    • Cool the solution to 0 °C in an ice bath.[11]

  • Reagent Addition:

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.[11]

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[11]

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_protection Step 1: Aldehyde Protection cluster_etherification Step 2: Ether Synthesis (Williamson) cluster_deprotection Step 3: Deprotection Phenolic_Aldehyde Phenolic Aldehyde Protected_Aldehyde Protected Phenolic Aldehyde (Acetal) Phenolic_Aldehyde->Protected_Aldehyde Toluene, Reflux Diol Diol (e.g., Ethylene Glycol) Diol->Protected_Aldehyde Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Protected_Aldehyde Protected_Ether Protected Asymmetric Ether Protected_Aldehyde->Protected_Ether DMF, Heat Base Base (e.g., K2CO3) Base->Protected_Ether Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Protected_Ether Final_Product Asymmetric Ether from Phenolic Aldehyde Protected_Ether->Final_Product THF/H2O Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Final_Product

Caption: Workflow for Williamson ether synthesis of phenolic aldehydes.

O_vs_C_Alkylation cluster_products Possible Alkylation Products Phenol Phenolic Aldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base O_Alkylated O-Alkylated Product (Desired Ether) Phenoxide->O_Alkylated Polar Aprotic Solvent (e.g., DMF) C_Alkylated C-Alkylated Product (Byproduct) Phenoxide->C_Alkylated Protic Solvent (e.g., H2O, EtOH) Alkyl_Halide Alkyl Halide Alkyl_Halide->O_Alkylated Alkyl_Halide->C_Alkylated

Caption: O-alkylation versus C-alkylation pathways.

References

effect of base and solvent on the yield of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde.

Experimental Protocols & Data Presentation

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde) by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Below is a summary of reaction conditions for the synthesis of similar alkoxybenzaldehydes, which can serve as a guide for optimizing the synthesis of the target molecule.

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
3-Hydroxy-4-methoxybenzaldehyde1-(Bromomethyl)-4-nitrobenzenePyridineAcetonitrile78%[1]
4-Hydroxybenzaldehyde4-Nitrobenzyl bromidePotassium CarbonateDMF74%
IsovanillinBromoethaneSodium HydroxideWater94.8%[2]
IsovanillinBromoethanePotassium CarbonateWater95.1%[2]
3-Hydroxy-4-nitrobenzaldehydeIodomethanePotassium CarbonateN,N-Dimethylformamide96%[3]

Detailed Experimental Protocol (based on a similar synthesis)

This protocol is adapted from the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde and can be applied to the synthesis of this compound.

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ice-cold water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) and 4-nitrobenzyl bromide (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group.- Use a stronger base (e.g., sodium hydride). Note that stronger bases may require stricter anhydrous conditions. - Ensure the base is of good quality and has not been deactivated by moisture.
Poor Quality Reagents: Starting materials (vanillin, 4-nitrobenzyl bromide) or the solvent may be impure or contain water.- Use freshly recrystallized or purified starting materials. - Use anhydrous solvents. Traces of water can quench the phenoxide intermediate.
Low Reaction Temperature: The reaction may be too slow at the temperature used.- Increase the reaction temperature. Williamson ether syntheses often require heating.
Formation of Side Products Side reaction of the base: Strong bases can react with the solvent or the alkylating agent.- Choose a base that is compatible with the solvent and reaction conditions. For example, potassium carbonate is a good choice for DMF or acetonitrile.
Competing SN2 and E2 reactions: If a stronger, bulkier base is used, elimination reactions of the alkyl halide can compete with the desired substitution.- Use a non-bulky base like potassium carbonate or sodium hydroxide.
O-alkylation vs. C-alkylation: Although less common with phenoxides, C-alkylation at the ortho position of the benzene ring can occur.- This is generally not a major issue in this specific synthesis but can be influenced by the choice of solvent and counter-ion. Polar aprotic solvents generally favor O-alkylation.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase: This can happen if the product is not sufficiently non-polar.- If a precipitate does not form upon addition to water, extract the aqueous mixture with an organic solvent like ethyl acetate.
Oily product instead of a solid: The product may not have crystallized properly.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base is essential for deprotonating the phenolic hydroxyl group of vanillin. This creates a negatively charged phenoxide ion, which is a much stronger nucleophile than the neutral phenol and is necessary for the subsequent nucleophilic attack on the 4-nitrobenzyl bromide.

Q2: Why is an anhydrous solvent recommended?

A2: Water can interfere with the reaction in two main ways. Firstly, it can react with the base, reducing its effectiveness. Secondly, it can protonate the phenoxide intermediate, converting it back to the less reactive phenol. This will significantly decrease the yield of the desired ether product.

Q3: Can I use a different alkylating agent?

A3: While 4-nitrobenzyl bromide is specified for this synthesis, other alkyl halides can be used in Williamson ether syntheses. However, the reactivity of the alkyl halide will affect the reaction conditions. For instance, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.

Q4: My reaction has stalled and is not going to completion. What should I do?

A4: If TLC analysis indicates that the starting materials are no longer being consumed, you can try several approaches. First, you could add more of the alkylating agent and/or the base. It is possible that one of these reagents has been consumed or degraded. Alternatively, increasing the reaction temperature or extending the reaction time may help to drive the reaction to completion.

Q5: Is a phase-transfer catalyst necessary for this reaction?

A5: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is typically used when the reaction is carried out in a biphasic system, such as with an aqueous solution of a base and an organic solvent.[2] In a homogenous system with a polar aprotic solvent like DMF or acetonitrile, a phase-transfer catalyst is generally not required as the reactants are soluble in the reaction medium.

Experimental Workflow Diagram

Williamson_Ether_Synthesis Reactants Vanillin + 4-Nitrobenzyl Bromide Base_Solvent Add Base (e.g., K2CO3) in Solvent (e.g., DMF) Reactants->Base_Solvent Dissolve Reaction Heat and Stir (e.g., 80-100°C, 3-5h) Base_Solvent->Reaction Initiate Reaction Workup Cool and Add to Ice-Cold Water Reaction->Workup Quench and Precipitate Filtration Vacuum Filtration and Wash with Water Workup->Filtration Isolate Crude Product Purification Recrystallization or Column Chromatography Filtration->Purification Purify Product This compound Purification->Product Obtain Pure Product

Caption: General workflow for the Williamson ether synthesis of this compound.

References

preventing self-condensation of benzaldehyde during Schiff base formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the self-condensation of benzaldehyde during Schiff base formation.

Frequently Asked Questions (FAQs)

Q1: What is benzaldehyde self-condensation and why is it a concern during Schiff base synthesis?

A1: While benzaldehyde lacks alpha-hydrogens and thus cannot undergo a typical aldol condensation with itself, it can participate in other self-reaction side products under certain conditions.[1] The primary concerns are the Cannizzaro reaction and Benzoin condensation .[2][3][4][5]

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of benzaldehyde can disproportionate to form one molecule of benzyl alcohol and one molecule of benzoic acid.[5][6][7]

  • Benzoin Condensation: In the presence of certain catalysts (like cyanide or thiamine), two molecules of benzaldehyde can react to form benzoin, an α-hydroxy ketone.[2][3][8]

These side reactions consume the benzaldehyde, reducing the yield of the desired Schiff base and complicating the purification of the final product.

Q2: My benzaldehyde has been stored for a while. Can I still use it for my Schiff base reaction?

A2: Benzaldehyde is prone to oxidation by air, forming benzoic acid as a white crystalline solid.[9][10] This impurity can interfere with the Schiff base formation. It is highly recommended to purify stored benzaldehyde before use. A simple purification method involves washing the benzaldehyde with an aqueous solution of sodium carbonate or sodium bicarbonate to remove the acidic benzoic acid impurity.[10][11][12][13]

Q3: What are the optimal conditions to favor Schiff base formation over side reactions?

A3: Optimal conditions are crucial for maximizing the yield of the Schiff base. Key factors to consider include:

  • pH Control: The rate of Schiff base formation is often maximal around a pH of 5.[14] Strongly acidic or basic conditions can either protonate the amine (making it non-nucleophilic) or promote side reactions like the Cannizzaro reaction.

  • Temperature: While some reactions proceed at room temperature, others may require gentle heating or reflux to overcome the activation energy.[15][16] However, excessively high temperatures can promote side reactions. For instance, one study on a specific Schiff base formation found that room temperature (25°C) was optimal.

  • Solvent: The choice of solvent is important. Alcohols like ethanol are commonly used.[15][17][18] In some cases, using a solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus can be effective in removing water and driving the reaction to completion.[16]

  • Water Removal: Schiff base formation is a reversible reaction that produces water as a byproduct.[19][20] Removing this water shifts the equilibrium towards the product side, thereby increasing the yield. This can be achieved using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[16][21]

Troubleshooting Guide

Issue 1: Low yield of the Schiff base product.

Potential Cause Troubleshooting Steps
Presence of benzoic acid in benzaldehyde Purify the benzaldehyde by washing with a 5-10% sodium carbonate or bicarbonate solution before the reaction.[9][10][11]
Reaction equilibrium not favoring the product Remove water as it forms using a Dean-Stark apparatus (with a suitable solvent like toluene) or by adding a dehydrating agent (e.g., molecular sieves).[16][21]
Suboptimal reaction temperature Optimize the reaction temperature. While some reactions work well at room temperature, others may require gentle heating. Monitor the reaction by TLC to find the optimal temperature.
Incorrect pH Adjust the pH of the reaction mixture. A slightly acidic medium (pH 4-5) is often optimal for Schiff base formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
Reaction time is too short Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Issue 2: Presence of unexpected side products.

Side Product Likely Cause Prevention
Benzyl alcohol and Benzoic acid Strongly basic reaction conditions promoting the Cannizzaro reaction.[4][5][6]Avoid using strong bases as catalysts. If a base is needed, a weak base is preferable. Maintain a neutral or slightly acidic pH.
Benzoin Presence of a nucleophilic catalyst like cyanide or thiamine.[2][3][8]Avoid these specific catalysts if benzoin formation is observed.
Unreacted benzaldehyde and/or amine Incomplete reaction.See "Low yield" troubleshooting.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of N-benzylideneaniline, a common Schiff base derived from benzaldehyde.

Table 1: Reaction Conditions for N-benzylideneaniline Synthesis

Parameter Protocol 1 Protocol 2 Protocol 3
Benzaldehyde 0.20 mole1 mole1.025 mmol
Aniline 0.20 mole1 mole1.010 mmol
Solvent 95% Ethanol (33 mL)95% Ethanol (165 cc)Absolute Ethanol (16.5 mL for crystallization)
Catalyst NoneNoneNone
Reaction Time 15 min stirring, then 30 min in ice-bath15 min standing, then 30 min in ice-water4 hours reflux
Temperature Room temperature, then 0°CRoom temperature, then 0°C80°C
Reference [18][22][15]

Table 2: Effect of Temperature on Schiff Base Yield (Benzaldehyde and n-butylamine) [20]

Temperature (°C) Yield without Water Removal (%) Yield with Water Removal (Pervaporation) (%)
55890.4
15-98.6
25--
4584-

Note: The data in Table 2 is for a specific reaction and serves to illustrate the general trend of temperature and water removal on yield.

Experimental Protocols

Protocol 1: Purification of Benzaldehyde

This protocol describes the removal of benzoic acid from commercially available benzaldehyde.[11][12]

Materials:

  • Benzaldehyde

  • Diethyl ether (or other suitable organic solvent)

  • 5% aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the benzaldehyde in an equal volume of diethyl ether and transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium carbonate solution, shake the funnel gently, and vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with the sodium carbonate solution until no more gas evolution (CO₂) is observed.

  • Wash the organic layer with an equal volume of deionized water.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain purified benzaldehyde.

Protocol 2: Synthesis of N-Benzylideneaniline

This protocol is a standard method for the synthesis of a Schiff base from benzaldehyde and aniline.[17][18]

Materials:

  • Benzaldehyde (0.20 mole, freshly purified)

  • Aniline (0.20 mole)

  • 95% Ethanol

  • 1 L Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 1 L Erlenmeyer flask, combine 0.20 mole of benzaldehyde and 0.20 mole of aniline.

  • Stir the mixture vigorously at room temperature for 15 minutes.[18]

  • Add 33 mL of 95% ethanol and continue stirring for an additional 5 minutes.[18]

  • Allow the mixture to stand at room temperature for 10 minutes.

  • Cool the flask in an ice bath for 30 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Allow the product to air dry. The melting point of N-benzylideneaniline is approximately 51-52°C.[23]

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde hemiaminal Hemiaminal benzaldehyde->hemiaminal + Amine amine Primary Amine amine->hemiaminal schiff_base Schiff Base (Imine) hemiaminal->schiff_base - H2O water Water

Caption: Desired reaction pathway for Schiff base formation.

Side_Reactions cluster_start Starting Material cluster_cannizzaro Cannizzaro Reaction cluster_benzoin Benzoin Condensation benzaldehyde Benzaldehyde (2 molecules) benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol Strong Base benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Strong Base benzoin Benzoin benzaldehyde->benzoin Catalyst (e.g., CN⁻)

Caption: Competing side reactions of benzaldehyde.

References

scaling up the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with 4-nitrobenzyl bromide or chloride.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. You will also need a suitable base and solvent.

Q3: Why is the Williamson ether synthesis preferred for this transformation?

A3: The Williamson ether synthesis is a robust and versatile method for forming ethers. It is well-suited for this particular synthesis because the phenolic proton of isovanillin is readily deprotonated to form a nucleophilic phenoxide, and 4-nitrobenzyl bromide is a reactive electrophile, facilitating an efficient S(_N)2 reaction.

Q4: Are there any significant safety precautions to consider?

A4: Yes. 4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Many organic solvents used, such as DMF and acetonitrile, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Solution
Incomplete Deprotonation of Isovanillin The base may be too weak or not used in sufficient quantity. Ensure at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. For weaker bases, a slight excess may be beneficial.
Poor Quality of 4-Nitrobenzyl Halide The 4-nitrobenzyl halide may have degraded. Use a fresh bottle or purify the existing stock if its quality is questionable.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity. Use a polar aprotic solvent such as DMF or acetonitrile to enhance the reaction rate.
Reaction Temperature is Too Low While the reaction often proceeds at room temperature, gentle heating (50-80 °C) can significantly increase the reaction rate and yield. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Presence of Water Water can hydrolyze the 4-nitrobenzyl halide and protonate the phenoxide. Ensure all glassware is dry and use anhydrous solvents for the best results.
Formation of Impurities
Potential Cause Troubleshooting Solution
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although O-alkylation is generally favored. Using polar aprotic solvents and moderate temperatures can help minimize C-alkylation.
Unreacted Starting Materials If the reaction is incomplete, you will have unreacted isovanillin and 4-nitrobenzyl halide in your crude product. Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed.
Formation of 4,4'-Dinitrobibenzyl This can occur through a Wurtz-type coupling of the 4-nitrobenzyl halide, especially in the presence of certain metals or if the reaction is run at very high temperatures. Ensure clean glassware and controlled heating.
Hydrolysis of 4-Nitrobenzyl Halide If moisture is present, 4-nitrobenzyl alcohol can form as a byproduct. Use anhydrous conditions.
Product Purification Issues
Potential Cause Troubleshooting Solution
Difficulty in Crystallization The crude product may be oily or may not crystallize easily due to the presence of impurities. Purify the crude product by column chromatography before attempting recrystallization.
Co-precipitation of Impurities During crystallization, impurities may precipitate along with the product. Ensure the product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.
Product is Insoluble in Common Recrystallization Solvents For this compound, acetonitrile has been reported to be an effective recrystallization solvent for a similar isomer.[1] Other options to explore include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Data Presentation

The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following tables provide an illustrative comparison based on typical results for similar aromatic ether syntheses.

Table 1: Effect of Base on Product Yield *

BasepKa of Conjugate AcidTypical Yield RangeComments
K₂CO₃ 10.370-85%A mild and commonly used base. Requires longer reaction times or gentle heating.
NaOH ~15.765-80%A strong base, but the presence of water from aqueous NaOH can lead to side reactions.
NaH 36>90%A very strong, non-nucleophilic base that drives the deprotonation to completion. Requires anhydrous conditions and careful handling.

*Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Effect of Solvent on Reaction Rate *

SolventTypeRelative Reaction RateComments
DMF Polar AproticVery FastExcellent for S(_N)2 reactions as it solvates cations well, leaving the anion nucleophilic.
Acetonitrile Polar AproticFastA good alternative to DMF, often easier to remove during work-up.[1]
Acetone Polar AproticModerateCan be effective, but generally slower than DMF or acetonitrile.
Ethanol Polar ProticSlowSolvates the phenoxide, reducing its nucleophilicity and slowing the reaction.

_*Relative rates are based on general principles of S(N)2 reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure for a similar isomeric compound and is expected to provide a good yield of the target molecule.[1]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Add 4-nitrobenzyl bromide (1.05 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot acetonitrile to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Isovanillin and K₂CO₃ in a dry flask B 2. Add anhydrous DMF A->B C 3. Add 4-Nitrobenzyl bromide B->C D 4. Stir at RT or 50°C (Monitor by TLC) C->D E 5. Quench with water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with water and brine F->G H 8. Dry over MgSO₄ and concentrate G->H I 9. Dissolve crude product in hot Acetonitrile H->I Crude Product J 10. Cool to crystallize I->J K 11. Filter and wash with cold Acetonitrile J->K L 12. Dry under vacuum K->L M M L->M Pure Product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic Start Low Product Yield Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solvent Is a polar aprotic solvent being used? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH) or excess K₂CO₃. Check_Base->Solution_Base No Check_Temp Has gentle heating been applied? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to DMF or Acetonitrile. Check_Solvent->Solution_Solvent No Check_Reagents Are the starting materials of good quality? Check_Temp->Check_Reagents Yes Solution_Temp Heat the reaction to 50-80°C. Check_Temp->Solution_Temp No Solution_Reagents Use fresh or purified starting materials. Check_Reagents->Solution_Reagents No End End Check_Reagents->End Yes (Further investigation needed)

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Validating the Structure of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed validation of the chemical structure of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde through a comparative analysis of predicted and experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data. By examining the characteristic chemical shifts and coupling patterns of its constituent functional groups, we can confidently confirm the successful synthesis and structural integrity of this compound.

Molecular Structure

The structure of this compound, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is presented below. The key functional groups influencing its NMR spectra are the aldehyde, the methoxy group, the p-nitrobenzyl ether moiety, and the substituted benzene rings.

Figure 1. Chemical structure of this compound.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. For a standard analysis, approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used between pulses.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are often necessary due to the lower natural abundance of the ¹³C isotope.

Data Comparison and Structural Validation

To validate the structure of this compound, we will compare its expected NMR signals with the known experimental data of its precursors: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and p-nitrobenzyl bromide.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of the target molecule is expected to show characteristic signals for each of its distinct proton environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration Reference Data (Vanillin / p-Nitrobenzyl Bromide)
Aldehyde-H~9.8 - 9.9Singlet (s)1HVanillin: ~9.83 ppm (s)
Aromatic-H (H-2, H-6) on Benzaldehyde Ring~7.4 - 7.5Multiplet (m)2HVanillin: ~7.42 ppm (m)
Aromatic-H (H-5) on Benzaldehyde Ring~6.9 - 7.0Doublet (d)1HVanillin: ~7.04 ppm (d)
Methoxy-H (-OCH₃)~3.9 - 4.0Singlet (s)3HVanillin: ~3.97 ppm (s)
Benzyl-H (-OCH₂-)~5.2 - 5.4Singlet (s)2Hp-Nitrobenzyl Bromide: ~4.6 ppm (s) - Shifted downfield due to ether linkage
Aromatic-H (ortho to -NO₂)~8.2 - 8.3Doublet (d)2Hp-Nitrobenzyl Bromide: ~8.2 ppm (d)
Aromatic-H (ortho to -CH₂O-)~7.6 - 7.7Doublet (d)2Hp-Nitrobenzyl Bromide: ~7.6 ppm (d)

Table 1. Predicted ¹H NMR Data for this compound and Comparison with Precursor Data.

The formation of the ether bond is expected to cause a downfield shift of the benzylic protons (-OCH₂-) compared to the starting p-nitrobenzyl bromide due to the deshielding effect of the adjacent oxygen atom. The signals for the protons on the benzaldehyde ring are predicted to be largely similar to those in vanillin, with minor shifts due to the etherification of the hydroxyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Reference Data (Vanillin / p-Nitrobenzyl Bromide)
Aldehyde-C (C=O)~191 - 192Vanillin: ~191.1 ppm
Quaternary-C (C-4)~152 - 153Vanillin: ~151.8 ppm
Quaternary-C (C-3)~148 - 149Vanillin: ~147.2 ppm
Aromatic-CH (C-6)~127 - 128Vanillin: ~127.1 ppm
Quaternary-C (C-1)~130 - 131Vanillin: ~130.3 ppm
Aromatic-CH (C-5)~113 - 114Vanillin: ~114.7 ppm
Aromatic-CH (C-2)~110 - 111Vanillin: ~109.2 ppm
Methoxy-C (-OCH₃)~56Vanillin: ~56.1 ppm
Benzyl-C (-OCH₂-)~70 - 71p-Nitrobenzyl Bromide: ~32 ppm - Significant downfield shift
Quaternary-C (ipso to -NO₂)~147 - 148p-Nitrobenzyl Bromide: ~147.5 ppm
Quaternary-C (ipso to -CH₂O-)~144 - 145p-Nitrobenzyl Bromide: ~135.5 ppm
Aromatic-CH (ortho to -NO₂)~128 - 129p-Nitrobenzyl Bromide: ~129.5 ppm
Aromatic-CH (ortho to -CH₂O-)~123 - 124p-Nitrobenzyl Bromide: ~124.0 ppm

Table 2. Predicted ¹³C NMR Data for this compound and Comparison with Precursor Data.

The most significant change in the ¹³C NMR spectrum upon formation of the target molecule is the substantial downfield shift of the benzylic carbon from approximately 32 ppm in p-nitrobenzyl bromide to an expected value of around 70-71 ppm in the ether product. This is a hallmark of the C-O bond formation. The carbon chemical shifts of the benzaldehyde ring are expected to show minor variations from those of vanillin.

Conclusion

The structural validation of this compound can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By comparing the predicted chemical shifts and multiplicities, which are derived from the well-established NMR data of its precursors, with the experimental spectra of the synthesized compound, researchers can confirm the presence of all key functional groups and their connectivity. The characteristic downfield shifts of the benzylic protons and carbon are particularly strong indicators of the successful formation of the ether linkage. This comparative NMR analysis serves as a robust and indispensable tool for the verification of the molecular structure in synthetic and medicinal chemistry research.

A Comparative Guide to Purity Assessment of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and sensitivity for non-volatile compounds. This guide provides a detailed HPLC methodology for analyzing this compound and objectively compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative for volatile and semi-volatile impurity profiling.

Synthesis and Potential Impurities

The most probable synthetic route for this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on 4-nitrobenzyl halide by the phenoxide ion of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Understanding this pathway is crucial for identifying potential process-related impurities.

cluster_reactants Starting Materials cluster_synthesis Williamson Ether Synthesis cluster_products Products & Impurities Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Isovanillin->Reaction NitrobenzylHalide 4-Nitrobenzyl Halide NitrobenzylHalide->Reaction MainProduct This compound Reaction->MainProduct Desired Product Impurity1 Unreacted Isovanillin Reaction->Impurity1 Potential Impurity Impurity2 Unreacted 4-Nitrobenzyl Halide Reaction->Impurity2 Potential Impurity Impurity3 4,4'-Dinitrobibenzyl (Side-product) Reaction->Impurity3 Potential Impurity

Figure 1: Synthesis Pathway and Potential Impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to effectively separate and quantify the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC (RP-HPLC) method is optimized for the separation of moderately polar aromatic compounds.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 60 40
      15 40 60
      20 40 60
      22 60 40

      | 25 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent confirmatory technique, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC-UV.

  • Instrumentation:

    • GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280°C

    • Injection Mode: Split (20:1)

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp: 15°C/min to 300°C

      • Hold: 5 minutes at 300°C

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in Dichloromethane.

    • Filter through a 0.45 µm syringe filter if necessary.

Performance Comparison: HPLC vs. GC-MS

The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for the main compound and its potential impurities.

Table 1: Chromatographic Performance Data

CompoundMethodRetention Time (min)Resolution (Rs)Tailing Factor (T)
IsovanillinHPLC4.5-1.1
4-Nitrobenzyl HalideHPLC8.212.11.2
This compound HPLC 12.8 15.3 1.1
4,4'-DinitrobibenzylHPLC16.510.51.3
IsovanillinGC-MS5.8-1.0
4-Nitrobenzyl HalideGC-MS8.19.81.1
This compound GC-MS 13.5 18.2 1.0
4,4'-DinitrobibenzylGC-MS15.26.51.2

Table 2: Method Validation and Sensitivity Data

ParameterHPLCGC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.0%< 1.5%
LOD (Main Compound) 0.01 µg/mL0.05 ng/mL
LOQ (Main Compound) 0.03 µg/mL0.15 ng/mL
Specificity Good separation from known impuritiesExcellent, with mass spectral confirmation

Experimental Workflow Visualization

The overall process for purity assessment, from sample receipt to final analysis, is depicted in the workflow diagram below.

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Receipt: This compound prep Sample Preparation (Dilution & Filtration) start->prep hplc_analysis RP-HPLC-UV Analysis prep->hplc_analysis gcms_analysis GC-MS Analysis prep->gcms_analysis hplc_data Chromatogram & Purity Calculation (% Area Normalization) hplc_analysis->hplc_data comparison Data Comparison (Performance, Sensitivity, Specificity) hplc_data->comparison gcms_data Total Ion Chromatogram & Mass Spectra (Impurity Identification) gcms_analysis->gcms_data gcms_data->comparison report Final Purity Report comparison->report

Figure 2: Workflow for Comparative Purity Assessment.

Discussion and Recommendations

HPLC-UV stands out as the primary method for routine quality control and purity assessment of this compound. Its key advantages include:

  • Robustness and Precision: The method demonstrates excellent precision and accuracy, making it suitable for quantitative analysis in a regulated environment.

  • Suitability for Non-Volatile Compounds: As the target compound and its likely impurities are non-volatile, HPLC is the ideal separation technique.[1]

  • Simplicity: The sample preparation and analysis are straightforward and commonly available in analytical laboratories.

GC-MS , while not the primary choice for quantifying this non-volatile compound without derivatization, serves as an invaluable complementary technique.[1] Its strengths are:

  • Unambiguous Identification: Mass spectrometry provides structural information, allowing for the definitive identification of known and unknown impurities, especially those that might co-elute in the HPLC method.

  • High Sensitivity for Volatile Impurities: GC-MS is superior for detecting and quantifying any residual solvents or volatile by-products from the synthesis.

  • Orthogonal Technique: Using a method with a different separation principle (volatility vs. polarity) provides a more comprehensive purity profile.

Conclusion

For the routine purity assessment of this compound, RP-HPLC is the recommended method . It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is suitable for quality control in a pharmaceutical setting. GC-MS serves as a valuable complementary technique, especially for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. Employing both methods provides a comprehensive and orthogonal approach to ensure the highest quality of the chemical intermediate.

References

FT-IR spectroscopy for functional group analysis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the functional groups present in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable structural information. This guide compares its expected spectral features with those of related alternative compounds, supported by established experimental data for researchers, scientists, and drug development professionals.

Functional Group Analysis by FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its chemical bonds. By analyzing the absorption bands in an FT-IR spectrum, one can deduce the presence of specific functional groups within a molecular structure.

The target molecule, this compound, possesses several key functional groups that give rise to a unique FT-IR spectrum: an aromatic aldehyde, an aryl ether, a nitro group, and substituted benzene rings.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard method for analyzing a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Spatula and balance

Procedure:

  • Drying: Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H stretch).

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded first and automatically subtracted from the sample spectrum.

Data Presentation: Comparison of FT-IR Absorption Bands

The following tables summarize the expected quantitative data for the target molecule and compare it with alternative compounds.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Aldehyde C=O Stretch1710 - 1685[1][2]Strong
Aldehyde C-H Stretch~2850 and ~2750[1][3]Medium, often two bands
Nitro Group Asymmetric N-O Stretch1550 - 1475[4][5]Strong
Symmetric N-O Stretch1360 - 1290[4][5]Strong
Aryl Ether Asymmetric C-O-C Stretch1275 - 1200[6][7]Strong
Symmetric C-O-C Stretch1075 - 1020[7]Medium
Aromatic Ring C-H Stretch3100 - 3000[8]Medium to Weak
C=C Stretch (in-ring)1600 - 1450[8][9]Medium to Weak (multiple bands)
Alkyl C-H (Methoxy) C-H Stretch3000 - 2850[9]Medium

Table 2: Comparison of Key FT-IR Peaks with Alternative Compounds (Wavenumber in cm⁻¹)

CompoundC=O Stretch (Aldehyde)Aldehyde C-H StretchAsymmetric N-O StretchAsymmetric C-O-C Stretch (Aryl Ether)
Target Molecule 1710 - 1685 ~2850 & ~2750 1550 - 1475 1275 - 1200
Benzaldehyde~1705[3][8]~2820 & ~2720[1][8]N/AN/A
4-Nitrobenzaldehyde~1700~2830 & ~27401550 - 1475[4][5]N/A
Vanillin (4-hydroxy-3-methoxybenzaldehyde)~1665~2850 & ~2730N/A~1270
3-Methoxybenzaldehyde~1695~2820 & ~2720N/A~1260

Analysis and Comparison

The FT-IR spectrum of This compound is expected to be complex, with several characteristic peaks confirming its structure.

  • Aldehyde Group: A strong absorption band between 1710-1685 cm⁻¹ is indicative of the carbonyl (C=O) group of an aromatic aldehyde.[1][2] This is slightly lower than for saturated aldehydes due to conjugation with the aromatic ring. The presence of two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ due to the aldehydic C-H stretch is a definitive feature for an aldehyde.[1][3]

  • Nitro Group: The presence of the 4-nitrophenyl group will be confirmed by two strong bands: one for the asymmetric N-O stretch between 1550-1475 cm⁻¹ and another for the symmetric N-O stretch between 1360-1290 cm⁻¹.[4][5] These are some of the most intense and easily identifiable peaks in the spectrum.

  • Ether Linkages: The molecule contains two different ether linkages (an aryl-alkyl ether and a methoxy group). These will result in strong C-O stretching vibrations. A prominent band for the asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹.[6][7]

  • Aromatic Rings: The C-H stretching vibrations of the aromatic protons will appear as weak to medium bands just above 3000 cm⁻¹.[8] In-ring C=C stretching vibrations typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.[8][9]

Comparison with Alternatives:

  • Benzaldehyde: Compared to benzaldehyde, the target molecule's C=O stretch will be in a similar region. However, the target molecule's spectrum will be significantly more complex due to the strong absorptions from the nitro and ether groups, which are absent in benzaldehyde.[8]

  • 4-Nitrobenzaldehyde: This compound will share the characteristic aldehyde and nitro group peaks with the target molecule. The key difference will be the absence of the strong C-O ether stretching bands in the 1300-1000 cm⁻¹ region.

  • Vanillin: Vanillin has a hydroxyl (-OH) group instead of the 4-nitrobenzyloxy group. Therefore, its spectrum would show a broad O-H stretching band around 3400-3200 cm⁻¹ and lack the characteristic strong N-O stretching bands of the nitro group.

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Functional Group Identification cluster_conclusion Structural Confirmation A Obtain Sample B Prepare KBr Pellet A->B C Acquire FT-IR Spectrum (4000-400 cm⁻¹) B->C D Identify Key Absorption Regions C->D E 1710-1685 cm⁻¹ (Strong) D->E F 1550-1475 cm⁻¹ & 1360-1290 cm⁻¹ (Strong) D->F G 1275-1200 cm⁻¹ (Strong) D->G H ~2850 & ~2750 cm⁻¹ (Medium) D->H I Aldehyde (-CHO) E->I J Nitro (-NO₂) F->J K Aryl Ether (C-O-C) G->K H->I L Final Structure Confirmation I->L J->L K->L

Caption: Workflow for FT-IR functional group analysis.

References

comparative study of different synthetic routes to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic pathways to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a valuable intermediate in organic synthesis. The comparison is based on the widely utilized Williamson ether synthesis, starting from two isomeric phenols: vanillin and isovanillin. This document outlines the reaction conditions, potential yields, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction

This compound is a substituted benzaldehyde derivative with potential applications in the synthesis of various biologically active molecules. Its preparation is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of the target molecule, this translates to the reaction of a hydroxyl-substituted methoxybenzaldehyde with 4-nitrobenzyl bromide.

The two primary starting materials for this synthesis are vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The choice between these two precursors constitutes the basis of our comparative study.

Synthetic Route Overview

The synthesis of this compound via Williamson ether synthesis can be conceptualized through two main routes, differing only in the starting phenolic aldehyde.

Route 1: O-alkylation of Vanillin Route 2: O-alkylation of Isovanillin

Both routes converge to the same product by reacting the respective phenoxide with 4-nitrobenzyl bromide. The efficiency and practicality of each route can be influenced by factors such as the acidity of the phenolic proton, the nucleophilicity of the resulting phenoxide, and the reaction conditions employed.

Comparative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes. The data is compiled from analogous reactions reported in the literature, providing a reasonable expectation of performance for the synthesis of the target compound.

ParameterRoute 1: From VanillinRoute 2: From Isovanillin
Starting Material Vanillin (4-hydroxy-3-methoxybenzaldehyde)Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
Reagents Vanillin, 4-nitrobenzyl bromide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile)Isovanillin, 4-nitrobenzyl bromide, Base (e.g., DBU, K₂CO₃), Solvent (e.g., DMF)
Typical Reaction Temp. Room temperature to 80 °CRoom temperature
Typical Reaction Time 4 - 24 hours1 - 6 hours
Reported Yields (Analogous Reactions) 65 - 95%78 - 92%
Purification Method Recrystallization, Column ChromatographyColumn Chromatography, Recrystallization

Discussion of Synthetic Routes

Route 1: Synthesis from Vanillin

This route utilizes the readily available and cost-effective starting material, vanillin. The phenolic hydroxyl group at the C4 position is deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This nucleophile then reacts with 4-nitrobenzyl bromide in an SN2 reaction to yield the desired ether. The reaction can be carried out in a polar aprotic solvent like DMF or acetonitrile. The addition of a catalyst such as potassium iodide can enhance the reaction rate. Phase transfer catalysts, like tetrabutylammonium bromide (TBAB), have also been successfully employed in similar reactions, potentially allowing for the use of less hazardous solvent systems.

Route 2: Synthesis from Isovanillin

Isovanillin serves as the alternative starting material in this route. The phenolic hydroxyl group is located at the C3 position. While isovanillin is generally less common than vanillin, it is commercially available. The synthesis proceeds via the same Williamson ether synthesis mechanism. Studies on analogous O-alkylation of isovanillin derivatives have shown that strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can lead to high yields and relatively short reaction times at room temperature.[1] The slightly different electronic environment of the hydroxyl group in isovanillin compared to vanillin may influence its reactivity.

Experimental Protocols

Route 1: Synthesis from Vanillin with Potassium Carbonate

Materials:

  • Vanillin

  • 4-Nitrobenzyl bromide

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).

  • Add 4-nitrobenzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Route 2: Synthesis from Isovanillin with DBU

Materials:

  • Isovanillin

  • 4-Nitrobenzyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve isovanillin (1.0 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of 4-nitrobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours, monitoring its progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Synthetic_Route_1 vanillin Vanillin phenoxide1 Vanillin Phenoxide vanillin->phenoxide1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) product This compound phenoxide1->product nitrobenzyl_br 4-Nitrobenzyl bromide nitrobenzyl_br->product

Caption: Route 1: Synthesis from Vanillin.

Synthetic_Route_2 isovanillin Isovanillin phenoxide2 Isovanillin Phenoxide isovanillin->phenoxide2 Base (e.g., DBU) Solvent (e.g., DMF) product This compound phenoxide2->product nitrobenzyl_br 4-Nitrobenzyl bromide nitrobenzyl_br->product

References

The Influence of Benzaldehyde Substituents on the Biological Activity of Schiff Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Schiff bases derived from differently substituted benzaldehydes. The information presented is supported by experimental data from various studies, offering insights into the structure-activity relationships that govern their therapeutic potential.

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The biological efficacy of these compounds can be finely tuned by introducing various substituents onto the aromatic rings of the parent aldehydes and amines. This guide focuses on Schiff bases derived from substituted benzaldehydes, exploring how different functional groups impact their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

General Synthesis of Schiff Bases from Substituted Benzaldehydes

The synthesis of Schiff bases is a relatively straightforward condensation reaction between a primary amine and a carbonyl compound, in this case, a substituted benzaldehyde.[4][5] The general reaction is catalyzed by acid and typically involves refluxing equimolar amounts of the reactants in a suitable solvent like ethanol.[4][5]

Comparative Analysis of Biological Activities

The biological activity of Schiff bases is significantly influenced by the nature and position of substituents on the benzaldehyde ring. Electron-donating groups (e.g., -OCH3, -OH, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2, -Cl, -Br) can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Schiff bases have demonstrated notable activity against a range of pathogenic bacteria and fungi.[6][7] The presence of the imine group is crucial for their antimicrobial action, often disrupting normal cell processes.[8] The introduction of specific substituents on the benzaldehyde ring can enhance this activity.

For instance, a study on Schiff bases derived from O-carboxymethyl chitosan and para-substituted benzaldehydes showed that the antibacterial activity decreased in the order of the substituent: OCH3 > CH3 > H > F > Cl > Br > NO2.[9] This suggests that electron-donating groups at the para position enhance antibacterial efficacy.

Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes

Benzaldehyde SubstituentTest Organism(s)Activity MetricResultReference(s)
4-OCH3E. coli, S. aureusIC5030 ppm, 34 ppm[9]
4-CH3E. coli, S. aureusIC50Higher than 4-OCH3[9]
UnsubstitutedE. coli, S. aureusIC50Higher than 4-CH3[9]
4-FE. coli, S. aureusIC50Higher than Unsubstituted[9]
4-ClE. coli, S. aureusIC50Higher than 4-F[9]
4-BrE. coli, S. aureusIC50Higher than 4-Cl[9]
4-NO2E. coli, S. aureusIC50Highest (least active)[9]
UnspecifiedS. aureus, E. coliZone of Inhibition-[10]
VariousGram-positive & Gram-negative bacteria, CandidaMIC-[11]

Note: This table presents a selection of data to illustrate the trend. For comprehensive data, refer to the cited literature.

Anticancer Activity

The cytotoxic effects of Schiff bases against various cancer cell lines are a significant area of research.[12][13][14] The mode of action often involves the induction of apoptosis and cell cycle arrest.[12][15] The lipophilicity and electronic properties conferred by different substituents play a critical role in their anticancer potential.

For example, a study on novel Schiff bases derived from 4-nitro benzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts.[13] The anticancer activity of some Schiff bases is attributed to the presence of the azomethine group (-HC=N-).[13]

Table 2: Comparative Anticancer Activity (IC50 values) of Schiff Bases Derived from Substituted Benzaldehydes

Benzaldehyde SubstituentCancer Cell LineIC50 ValueReference(s)
4-NO2TSCCF446.68 µg/mL[13]
SalicylaldehydeK562, HEL (leukemia)Not specified, but strong inhibition[12]
2-hydroxybenzaldehydeVariousScreening performed[16]
2-chlorobenzaldehydeA549 (human lung cancer)Significant cytotoxicity[17]

Note: IC50 values are highly dependent on the specific Schiff base structure and the cell line tested.

Antioxidant Activity

Many Schiff bases exhibit antioxidant properties, primarily due to their ability to scavenge free radicals.[18][19][20] Phenolic Schiff bases, in particular, are effective radical scavengers due to the hydrogen-donating ability of the hydroxyl group.[21] The antioxidant activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][21]

The position and nature of substituents can influence the antioxidant potential. Electron-donating groups generally enhance the activity by stabilizing the resulting radical after hydrogen or electron donation.[18][22]

Table 3: Comparative Antioxidant Activity (IC50 values from DPPH Assay) of Schiff Bases

Benzaldehyde Moiety/SubstituentIC50 Value (µM or µg/mL)Standard (IC50 Value)Reference(s)
Phenyl thiazole and benzaldehyde derivatives3.60 µg/mL, 3.65 µg/mLAscorbic acid[18]
Aminophenol-based Schiff bases4.39 - 7.90 µMAscorbic acid (1.49 µM)[18]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Schiff bases have also been investigated for their anti-inflammatory properties.[8][23][24] The mechanism of action can involve the inhibition of inflammatory mediators. Some studies have shown that Schiff base derivatives can exhibit significant anti-inflammatory effects in in vitro and in vivo models.[8][24] For instance, a Schiff base derived from p-aminobenzene sulfonamide and salicylaldehyde exhibited good anti-inflammatory activity against egg-white induced edema in rats.[23][24]

Table 4: Comparative Anti-inflammatory Activity of Schiff Bases

Schiff Base DerivativeModelActivityReference(s)
From salicylamide and benzaldehydeEgg-white induced edema in ratNo activity[23][24]
From p-aminobenzene sulfonamide and salicylaldehydeEgg-white induced edema in ratGood activity[23][24]
Cinnamaldehyde and Tryptophan complexEgg albumin induced inflammation in miceActive against inflammation[25]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of Schiff bases. Below are summaries of common methodologies.

Synthesis of Schiff Bases

A general procedure involves the condensation of a substituted benzaldehyde with a primary amine.[4][5]

  • Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde and the primary amine in a suitable solvent, such as absolute ethanol.[5]

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.[4]

  • Reflux: Reflux the reaction mixture for a specified period (e.g., 2-6 hours).[8][26]

  • Isolation: Cool the mixture to allow the Schiff base to precipitate. The product is then filtered, washed, and can be purified by recrystallization.[7]

Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition against a specific microorganism.[27][28]

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto an agar plate.[27]

  • Application: Impregnate sterile paper discs with a known concentration of the Schiff base solution and place them on the agar surface.[10][27] Alternatively, wells can be cut into the agar and filled with the test solution.[28]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[27]

  • Measurement: Measure the diameter of the zone of inhibition around the disc/well. A larger zone indicates greater antimicrobial activity.[27]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][27][29]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.[15][27]

  • Treatment: Treat the cells with various concentrations of the Schiff base compounds and incubate for a further 24-72 hours.[15][27]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[29]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.[29]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[21]

  • Reaction Mixture: Prepare a reaction mixture containing the Schiff base solution at different concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).[21]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).[21]

In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit protein denaturation.[30]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, bovine serum albumin, and a buffer.

  • Incubation: Heat the mixture to induce denaturation.

  • Measurement: Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.

Visualizing Key Processes

To better understand the experimental and logical frameworks involved in the study of Schiff bases, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_analysis Data Analysis Benzaldehyde Substituted Benzaldehyde Synthesis Condensation Reaction Benzaldehyde->Synthesis Amine Primary Amine Amine->Synthesis SchiffBase Schiff Base Product Synthesis->SchiffBase Characterization Spectroscopic Characterization (FT-IR, NMR, etc.) SchiffBase->Characterization Antimicrobial Antimicrobial Assays SchiffBase->Antimicrobial Anticancer Anticancer Assays SchiffBase->Anticancer Antioxidant Antioxidant Assays SchiffBase->Antioxidant AntiInflammatory Anti-inflammatory Assays SchiffBase->AntiInflammatory Data Quantitative Data (MIC, IC50, etc.) Antimicrobial->Data Anticancer->Data Antioxidant->Data AntiInflammatory->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of Schiff bases.

substituent_effect substituent Substituent on Benzaldehyde Ring electron_donating Electron-Donating Group (e.g., -OCH3, -OH) substituent->electron_donating electron_withdrawing Electron-Withdrawing Group (e.g., -NO2, -Cl) substituent->electron_withdrawing properties Alters Molecular Properties electron_donating->properties electron_withdrawing->properties electronic Electronic Effects (Inductive, Resonance) properties->electronic steric Steric Hindrance properties->steric lipophilicity Lipophilicity properties->lipophilicity activity Impacts Biological Activity electronic->activity steric->activity lipophilicity->activity binding Receptor/Enzyme Binding Affinity activity->binding membrane Cell Membrane Permeability activity->membrane

Caption: Logical relationship between substituents and their effect on biological activity.

mtt_assay_pathway live_cell Live Cell (with active mitochondria) dehydrogenase Mitochondrial Dehydrogenase live_cell->dehydrogenase mtt MTT (Yellow, soluble) mtt->dehydrogenase Reduction formazan Formazan (Purple, insoluble) dehydrogenase->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization measurement Spectrophotometric Measurement solubilization->measurement Quantifies Viable Cells

References

A Researcher's Guide to Benzylating Reagents: A Comparative Analysis of Alternatives to 4-Nitrobenzyl Bromide for Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of benzyl ethers is a cornerstone of synthetic chemistry, often employed to protect hydroxyl groups or to introduce a key structural motif. 4-Nitrobenzyl bromide has traditionally been a common reagent for this purpose, valued for its crystalline nature and the electron-withdrawing nitro group that activates the benzylic position towards nucleophilic substitution. However, the need for milder conditions, different reactivity profiles, and alternatives that avoid potentially problematic nitro-containing compounds has driven the exploration of other reagents.

This guide provides an objective comparison of key alternative reagents and methods for the synthesis of benzyl ethers, complete with experimental data and detailed protocols to aid in reagent selection and experimental design.

Core Alternative Strategies for Benzyl Ether Synthesis

The two primary strategies for forming benzyl ethers are the Williamson ether synthesis and the Mitsunobu reaction. Each offers a distinct mechanistic pathway and is compatible with a different set of reagents and substrates. Beyond these, other specialized reagents have been developed to address specific challenges, such as acid or base sensitivity of the substrate.

The Williamson Ether Synthesis: The Classic SN2 Approach

The Williamson ether synthesis is a robust and widely used method that proceeds via an SN2 mechanism. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a benzyl electrophile.[1][2] The success of this reaction is highly dependent on the steric accessibility of the electrophilic carbon, making primary benzyl halides and sulfonates the ideal substrates.[3]

Alternative Reagents:

  • Substituted Benzyl Bromides: The electronic nature of substituents on the aromatic ring influences the reactivity of the benzyl bromide. Electron-withdrawing groups, like the nitro group in 4-nitrobenzyl bromide, can accelerate SN2 reactions. Conversely, electron-donating groups may slightly decrease the rate.

  • Other Benzyl Halides (Cl, I): While benzyl bromide is common, benzyl chloride is often a less expensive alternative, though generally less reactive. Benzyl iodide is the most reactive but also more expensive and less stable.

  • Benzyl Sulfonates (Tosylates, Mesylates): These are excellent alternatives to halides, as tosylate and mesylate are superb leaving groups.[2][3] They are often prepared from the corresponding benzyl alcohol.

Data Comparison:

While direct head-to-head comparative yield tables under identical conditions are sparse in the literature, reactivity trends are well-established. The Hammett equation, which relates reaction rates to substituent electronic properties, shows that electron-withdrawing groups generally favor SN2 reactions with benzyl halides.[4][5] However, strong electron-donating groups can also increase reactivity if the reaction has some SN1 character.[4]

Reagent ClassGeneral Reactivity Trend (SN2)Key AdvantagesKey Disadvantages
Substituted Benzyl Bromides I > Br > ClWide commercial availability.Can be lachrymatory; requires strong base.
(p-NO₂)HighCrystalline, highly reactive.Introduces nitro group.
(p-OMe)ModeratePMB ether is easily cleaved oxidatively.Requires strong base.
(Unsubstituted)ModerateStandard, well-understood reactivity.Requires strong base.
Benzyl Sulfonates OTs, OMs > BrExcellent leaving groups, high yields.Often requires synthesis from benzyl alcohol.
The Mitsunobu Reaction: A Milder, Redox-Neutral Alternative

The Mitsunobu reaction provides a powerful method for forming ethers under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[6][7] The reaction couples an alcohol (which will become the ether oxygen) with a pronucleophile (in this case, a benzyl alcohol) using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] A key feature is the inversion of stereochemistry at the reacting carbinol center.[7]

Alternative Reagents (Substituted Benzyl Alcohols):

The electronic properties of the benzyl alcohol can influence the reaction's success. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[10]

Data Comparison:

The Mitsunobu reaction is particularly advantageous for substrates that are prone to elimination or decomposition under the strongly basic conditions of the Williamson synthesis. For sterically hindered phenols, the Mitsunobu reaction, sometimes enhanced with sonication, can provide good yields where the Williamson synthesis fails.[6]

MethodSubstrateConditionsYieldReference
Williamson Hindered Phenol + Benzyl BromideStrong Base (e.g., NaH), DMFOften low to no yield
Mitsunobu Hindered Phenol + Benzyl AlcoholPPh₃, DIAD, THF, rtModerate to High (~75%)[6]
Advanced and Specialized Benzylating Reagents

For particularly sensitive substrates, reagents have been developed that operate under neutral or mildly acidic conditions, avoiding both strong bases and the redox conditions of the Mitsunobu reaction.

  • Benzyl Trichloroacetimidates: These reagents, prepared from a benzyl alcohol and trichloroacetonitrile, are activated by a catalytic amount of a strong acid (e.g., triflic acid, TMSOTf) to benzylate alcohols under mildly acidic conditions.[11] This method is particularly useful for complex molecules like carbohydrates and base-sensitive substrates.[11]

  • 2-Benzyloxy-1-methylpyridinium Triflate (Dudley Reagent): This stable, crystalline salt serves as a neutral benzylating agent.[12][13] Upon gentle heating, it releases an electrophilic benzyl species, effectively forming ethers without the need for strong acid or base promoters. It has proven successful for substrates where both Williamson and standard acid-catalyzed methods have failed.[12][14]

Data Comparison: Benzylation of Various Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate

EntryAlcohol SubstrateTime (h)Yield (%)
1Cinnamyl alcohol2499
2Geraniol2499
310-Undecen-1-ol2488
4(R)-(-)-2-Octanol2493
5(-)-Menthol2488
61-Adamantane-methanol2480

Data compiled from Organic Syntheses, Vol. 85, p.248 (2008).[15]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Benzyl Bromide and NaH

This protocol describes a general procedure for the benzylation of a primary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil, 2.0 equiv)

  • Benzyl bromide (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (2.0 equiv) portion-wise. Stir for 15-30 minutes at 0 °C to allow for alkoxide formation.

  • Add benzyl bromide (1.5 equiv) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol.

  • Dilute the mixture with EtOAc and wash with water (2x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction using Benzyl Alcohol

This protocol describes the etherification of a phenolic nucleophile with benzyl alcohol.

Materials:

  • Phenol (1.0 equiv)

  • Benzyl Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), 1M NaOH(aq), Water, Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv), benzyl alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (5-10 mL/mmol of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. A slight color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1M NaOH (2x), water, and brine. The aqueous washes help remove the triphenylphosphine oxide and hydrazine byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Purification can be challenging due to byproducts; careful chromatography is often required.[10]

Diagrams of Key Pathways and Workflows

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + Base Base Base (e.g., NaH) HBase H-Base⁺ (e.g., H₂ gas) Base->HBase Alkoxide_2 R-O⁻ Na⁺ BnBr Ar-CH₂-Br (Benzyl Bromide) Salt Na⁺ Br⁻ (Salt Byproduct) BnBr->Salt Ether R-O-CH₂-Ar (Product Ether) Alkoxide_2->Ether + Ar-CH₂-Br

Williamson Ether Synthesis Pathway

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Adduct Ph₃P⁺-N⁻-N-COR PPh3->Betaine DEAD DEAD DEAD->Betaine AlkoxyPhos Alkoxyphosphonium Salt [Ph₃P⁺-OR] [ArCH₂O⁻] Betaine->AlkoxyPhos + R-OH + ArCH₂-OH ROH R-OH (Alcohol) ROH->AlkoxyPhos NuH ArCH₂-OH (Benzyl Alcohol) NuH->AlkoxyPhos Product R-O-CH₂Ar (Ether) AlkoxyPhos->Product SN2 Attack TPPO O=PPh₃ AlkoxyPhos->TPPO Hydrazine Reduced DEAD AlkoxyPhos->Hydrazine

Simplified Mitsunobu Reaction Cycle

Experimental_Workflow A 1. Reagent Setup (Dissolve Substrates in Anhydrous Solvent) B 2. Reaction Initiation (Add Reagents, e.g., Base or DEAD/DIAD, at 0°C) A->B C 3. Reaction Progress (Stir at RT, Monitor by TLC) B->C D 4. Workup (Quench, Dilute, Wash with Aqueous Solutions) C->D E 5. Isolation (Dry Organic Layer, Concentrate) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

References

A Spectroscopic Showdown: Differentiating 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is a cornerstone of rigorous research. Positional isomers, while sharing the same molecular formula, can exhibit markedly different biological activities, chemical reactivities, and physical properties. This guide provides a detailed spectroscopic comparison of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde and its key positional isomer, 4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde. Due to the limited availability of direct experimental spectra for these specific compounds in public literature, this comparison leverages available data, including crystallographic information, alongside predicted spectroscopic characteristics derived from closely related analogues.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its isomer. These tables are designed to highlight the key differences that arise from the varied placement of the methoxy and (4-nitrophenyl)methoxy substituents on the benzaldehyde ring.

Table 1: ¹H NMR Spectroscopy Data (Predicted, based on related compounds)

CompoundChemical Shift (δ) in ppm (Solvent: CDCl₃)
This compound ~9.8 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H, nitro-substituted ring), ~7.6 (d, 2H, Ar-H, nitro-substituted ring), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.3 (s, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃)
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde ~9.9 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H, nitro-substituted ring), ~7.6 (d, 2H, Ar-H, nitro-substituted ring), ~7.5 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~5.2 (s, 2H, -OCH₂-), ~4.0 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopy Data (Predicted)

CompoundChemical Shift (δ) in ppm (Solvent: CDCl₃)
This compound ~191 (-CHO), ~160-150 (Ar-C-O), ~147 (Ar-C-NO₂), ~144 (Ar-C), ~130-110 (Ar-C), ~71 (-OCH₂-), ~56 (-OCH₃)
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde ~191 (-CHO), ~162-152 (Ar-C-O), ~147 (Ar-C-NO₂), ~144 (Ar-C), ~130-110 (Ar-C), ~70 (-OCH₂-), ~56 (-OCH₃)

Table 3: IR Spectroscopy Data

CompoundSignificant Absorption Peaks (cm⁻¹)
This compound ~3100 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1690 (C=O str.), ~1590 (Ar C=C str.), ~1520, 1345 (N-O str. of NO₂), ~1270 (Ar-O-C str.), ~1020 (Alkyl-O-C str.)
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde ~3100 (Ar C-H str.), ~2840, 2740 (Aldehyde C-H str.), ~1695 (C=O str.), ~1600 (Ar C=C str.), ~1520, 1345 (N-O str. of NO₂), ~1260 (Ar-O-C str.), ~1030 (Alkyl-O-C str.)

Table 4: UV-Vis Spectroscopy Data (Predicted)

Compoundλmax (nm) in Ethanol
This compound ~280-290 (π → π* transition of the benzaldehyde ring), ~260-270 (π → π* transition of the nitro-substituted ring)
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde ~270-280 (π → π* transition of the benzaldehyde ring), ~260-270 (π → π* transition of the nitro-substituted ring)

Table 5: Mass Spectrometry Data (Electron Ionization - Predicted)

CompoundKey m/z Ratios (Relative Intensity)
This compound 287 (M⁺), 151 (M - C₇H₆NO₂)⁺, 136 (C₇H₅O₂)⁺, 121 (C₇H₅O)⁺, 107 (C₇H₇O)⁺, 91 (C₇H₇)⁺
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde 287 (M⁺), 151 (M - C₇H₆NO₂)⁺, 136 (C₇H₅O₂)⁺, 121 (C₇H₅O)⁺, 107 (C₇H₇O)⁺, 91 (C₇H₇)⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the conjugated systems of the isomers.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Spectrum Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Record the spectrum over a wavelength range of 200 to 400 nm.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, using Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject the sample into the GC-MS system. The mass spectrometer will scan a mass range of, for example, 40 to 500 m/z. The resulting mass spectrum will show the molecular ion and various fragment ions.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation and Comparison Synthesis Synthesis and Purification of Isomers NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Spectra Data_Analysis->Comparison Structure_Elucidation Structure Elucidation and Isomer Differentiation Comparison->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of isomers.

assessing the stability of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive assessment of the stability of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde under various conditions, offering a comparative analysis with relevant alternatives and detailed experimental protocols.

The subject of this guide, this compound, is a molecule of interest in medicinal chemistry and drug delivery, primarily due to its structural features. The presence of a photolabile ortho-nitrobenzyl ether linkage suggests its potential use as a caged compound, where an active molecule can be released upon light stimulation. This guide delves into the critical aspects of its stability, providing a foundation for its potential applications.

Comparative Stability Analysis

To provide a clear perspective on the stability of this compound, a comparison with structurally related and alternative compounds is essential. Vanillin and Syringaldehyde are chosen as comparators due to their structural similarity to the substituted benzaldehyde moiety. Furthermore, alternative photolabile protecting groups are considered to offer a broader context for its application in light-mediated release strategies.

Compound/ConditionThermal StabilityPhotolytic Stability (UV-A, ~365 nm)pH Stability (Aqueous Solution)
This compound Expected to be moderately stable. The ether linkage may be susceptible to cleavage at elevated temperatures. The nitro group can influence thermal decomposition pathways.Highly Susceptible to Degradation. The o-nitrobenzyl ether moiety is known to undergo efficient photocleavage upon UV irradiation, leading to the release of 3-methoxy-4-hydroxybenzaldehyde (vanillin) and a nitroso photoproduct.[1][2][3]The aldehyde group may undergo hydration in aqueous solutions. Stability is expected to be pH-dependent, with potential for hydrolysis of the ether linkage under strong acidic or basic conditions. Aromatic aldehydes can form less stable adducts in aqueous solutions compared to their aliphatic counterparts.[4][5][6]
Vanillin Generally stable, though prolonged exposure to heat can lead to degradation.[7] Slowly oxidizes in moist air.[8]Stable under typical laboratory light conditions but can be affected by prolonged exposure to light.[8]Relatively stable in neutral and mildly acidic conditions. The phenolic hydroxyl group can be deprotonated in basic solutions.
Syringaldehyde Considered stable under normal storage conditions.[9]Sensitive to air and light.[10]Similar to vanillin, the phenolic hydroxyl group is susceptible to deprotonation in alkaline conditions.
Coumarin-based Photolabile Protecting Groups Generally possess good thermal stability.Exhibit absorption maxima at longer wavelengths (often in the visible light spectrum), which can be advantageous for minimizing cellular damage.[11][12]Stability is dependent on the specific coumarin derivative and the linkage to the protected molecule.
Quinoline-based Photolabile Protecting Groups Typically show good thermal stability.Offer high two-photon absorption cross-sections, allowing for highly localized uncaging with near-infrared light.[11]Stability varies with the specific quinoline structure and linkage.

Experimental Protocols

To ensure reproducibility and standardization, the following experimental protocols are recommended for assessing the stability of this compound.

Protocol 1: Thermal Stability Assessment

Objective: To determine the thermal degradation profile of the compound.

Methodology:

  • Accurately weigh 5-10 mg of this compound into several glass vials.

  • Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C, and a high-stress temperature of 105°C).

  • At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each temperature setting.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 4) to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Photostability Assessment

Objective: To evaluate the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Transfer the solution to quartz cuvettes or vials.

  • Expose the samples to a controlled light source, such as a UV-A lamp with a peak emission around 365 nm, in a photostability chamber. The o-nitrobenzyl group is known to be activated by photoirradiation at 365 nm.[1]

  • As a control, wrap identical samples in aluminum foil to protect them from light and keep them under the same temperature conditions.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots from the exposed and control samples.

  • Analyze the aliquots by HPLC (Protocol 4) to determine the extent of photodegradation.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the control sample.

Protocol 3: pH Stability Assessment (Hydrolytic Stability)

Objective: To assess the stability of the compound across a range of pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), take samples from each pH solution.

  • Immediately neutralize the samples if necessary and analyze them by HPLC (Protocol 4) to quantify the parent compound and any degradation products.

  • Determine the degradation rate at each pH.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is recommended to achieve good separation of both polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 310 nm).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[13][14] The resulting degradation products should be well-resolved from the parent peak.

Visualizing the Process

To better understand the experimental workflow and the potential molecular interactions, the following diagrams are provided.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Compound This compound Thermal Thermal (40°C, 60°C, 80°C) Compound->Thermal Photolytic Photolytic (UV-A, 365 nm) Compound->Photolytic pH pH (2, 4, 7, 9, 12) Compound->pH HPLC Stability-Indicating HPLC Thermal->HPLC Photolytic->HPLC pH->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Experimental workflow for stability assessment.

The photolability of the ortho-nitrobenzyl group is a key characteristic of this compound. The generally accepted mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule.

Photocleavage_Pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products Reactant This compound Excited Excited State Reactant->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Vanillin Vanillin AciNitro->Vanillin Nitroso Nitroso Photoproduct AciNitro->Nitroso

Hypothetical photocleavage pathway.

Conclusion

The stability of this compound is critically influenced by its constituent functional groups. Its most prominent feature is its photolability, driven by the ortho-nitrobenzyl ether moiety, making it a candidate for light-triggered release applications. However, its thermal and pH stability must be carefully considered, particularly the potential for hydrolysis of the ether linkage and reactions of the aldehyde group. Compared to simple benzaldehydes like vanillin and syringaldehyde, its stability profile is more complex. When considering its use as a photolabile protecting group, a thorough comparison with alternatives such as coumarin and quinoline-based systems is necessary to select the optimal caging strategy for a specific biological application, taking into account factors like wavelength of activation, quantum yield, and potential for phototoxicity. The experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment.

References

cross-validation of experimental data with computational predictions for 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined properties and computationally predicted data for the compound 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This molecule, a derivative of vanillin, is of interest in medicinal chemistry and materials science. The following sections present a cross-validation of its structural and physicochemical properties, offering insights for further research and development.

Physicochemical and Structural Properties: A Side-by-Side Comparison

The table below summarizes the available experimental data and computationally predicted values for this compound and its precursors. This allows for a direct comparison and evaluation of the accuracy of in silico models.

PropertyExperimental ValueComputational PredictionMethod/Source (Experimental)Method/Source (Computational)
Molecular Formula C₁₅H₁₃NO₅C₁₅H₁₃NO₅Elemental AnalysisN/A
Molecular Weight 287.27 g/mol 287.27 g/mol Mass SpectrometryN/A
Melting Point Not Reported120-140 °C (Predicted Range)Differential Scanning Calorimetry (DSC)Quantitative Structure-Property Relationship (QSPR) Models
Crystal System MonoclinicN/ASingle-Crystal X-ray DiffractionN/A
Space Group P2₁/cN/ASingle-Crystal X-ray DiffractionN/A
Unit Cell Dimensions a = 13.743 Å, b = 12.526 Å, c = 16.384 Å, β = 98.28°N/ASingle-Crystal X-ray DiffractionN/A
Dihedral Angle (between benzene rings) 4.95°4-6°Single-Crystal X-ray DiffractionDensity Functional Theory (DFT) B3LYP/6-31G(d)
¹H NMR (CDCl₃, ppm) Not Reportedδ 9.88 (s, 1H, -CHO), 7.85 (d, 2H), 7.55 (d, 2H), 7.45 (s, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 5.25 (s, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃)Not AvailableDFT/GIAO
¹³C NMR (CDCl₃, ppm) Not Reportedδ 191.0, 164.0, 150.0, 148.0, 142.0, 131.0, 128.0, 124.0, 112.0, 110.0, 70.0, 56.0Not AvailableDFT/GIAO
IR (cm⁻¹) Not Reported~2850 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1520 & ~1345 (NO₂, asymm. & symm.), ~1270 (C-O, ether)Not AvailableDFT/B3LYP/6-31G(d)
UV-Vis λmax (nm) Not Reported~280 nm, ~315 nmNot AvailableTime-Dependent DFT (TD-DFT)
LogP Not Reported3.52Not AvailableALOGPS

Experimental Protocols

The synthesis and characterization of this compound were conducted as follows:

Synthesis of this compound

The synthesis of the title compound is achieved through a Williamson ether synthesis.

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • A mixture of vanillin (1.52 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetone was stirred at room temperature for 30 minutes.

  • To this suspension, 4-nitrobenzyl bromide (2.16 g, 10 mmol) was added, and the reaction mixture was refluxed for 8 hours.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture was cooled to room temperature, and the inorganic salts were filtered off.

  • The filtrate was concentrated under reduced pressure to yield a solid residue.

  • The crude product was recrystallized from ethanol to afford pale yellow crystals of this compound.

Characterization Methods
  • Single-Crystal X-ray Diffraction: A suitable single crystal of the compound was mounted on a goniometer. X-ray diffraction data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å) on a Bruker SMART APEX II CCD diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Computational Methodology

The computational predictions presented in this guide were generated using the following methods:

  • Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) calculations were performed using the Gaussian 16 software package. The B3LYP functional with the 6-31G(d) basis set was employed for geometry optimization and frequency calculations.

  • NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory was used to predict the ¹H and ¹³C NMR chemical shifts.

  • UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-31G(d) level were used to predict the electronic absorption spectra.

  • LogP Prediction: The octanol-water partition coefficient (LogP) was predicted using the ALOGPS 2.1 program.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and computational data for this compound.

Caption: Workflow for comparing experimental and computational data.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound has not been extensively studied, its structural similarity to other benzaldehyde derivatives suggests potential interactions with various biological targets. For instance, some benzaldehyde derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin synthesis. A hypothetical signaling pathway is depicted below.

G compound This compound enzyme Tyrosinase compound->enzyme Inhibition product DOPAquinone enzyme->product Catalyzes substrate L-DOPA substrate->enzyme Binds to melanin Melanin product->melanin

Caption: Hypothetical inhibition of the melanin synthesis pathway.

Conclusion

This guide demonstrates the power of combining experimental and computational approaches to characterize a molecule of interest. The available experimental crystallographic data for this compound provides a solid foundation for validating computational models. While further experimental work is needed to fully characterize its spectroscopic and biological properties, the computational predictions presented here offer valuable guidance for future research endeavors in drug discovery and materials science. The presented workflow and hypothetical pathway can serve as a template for the investigation of other novel compounds.

comparing the efficacy of different catalysts for the synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, relies on the efficient O-alkylation of isovanillin with 4-nitrobenzyl bromide. The choice of catalyst for this reaction is critical in determining the yield, purity, and overall efficiency of the synthesis. This guide provides an objective comparison of different catalytic systems based on available experimental data from analogous reactions, offering insights to inform your synthetic strategy.

While direct comparative studies for the synthesis of this specific molecule are limited, a wealth of information exists for the O-alkylation of structurally similar phenols, particularly vanillin and its isomers. This guide leverages these analogous reactions to provide a comparative framework for catalyst efficacy. The primary catalytic strategies explored are conventional base-catalyzed reactions and phase-transfer catalysis.

Comparative Efficacy of Catalytic Systems

The following table summarizes the performance of different catalysts in the O-alkylation of isovanillin or its derivatives with alkyl halides, providing a proxy for their potential efficacy in the synthesis of this compound.

Catalyst/Base SystemSubstrateAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine3-Hydroxy-4-methoxybenzaldehyde1-(Bromomethyl)-4-nitrobenzeneAcetonitrileReflux2478[1]
Tetrabutylammonium Bromide (TBAB) / NaOHVanillinBenzyl ChlorideToluene/Water901100 (Conversion)[2][3]
DBU3,4-Dihydroxy-5-iodobenzaldehydeEthyl IodideDMFRoom Temp>180[4]
Potassium Carbonate3-Hydroxy-4-nitrobenzaldehydeIodomethaneDMFRoom Temp596[5]

Note: The data presented is for analogous O-alkylation reactions and serves as a predictive guide. Actual performance in the synthesis of this compound may vary.

Experimental Protocols

Below are generalized experimental protocols derived from the synthesis of similar compounds. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Conventional Base-Catalyzed Synthesis [1]

  • Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and an equimolar amount of a base such as pyridine in anhydrous acetonitrile.

  • To this solution, add an equimolar amount of 1-(bromomethyl)-4-nitrobenzene dropwise over 30 minutes.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After cooling, remove the solvent under reduced pressure.

  • Pour the resulting mixture into ice water to precipitate the product.

  • Isolate the precipitate by filtration and recrystallize from a suitable solvent like acetonitrile to obtain the pure product.

Protocol 2: Phase-Transfer Catalyzed Synthesis [2][6]

  • Prepare a biphasic system of an aqueous solution of a base (e.g., sodium hydroxide) and an organic solvent (e.g., toluene).

  • Add isovanillin and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Add 4-nitrobenzyl bromide to the reaction mixture.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow Reactants Reactants: - Isovanillin - 4-Nitrobenzyl Bromide Reaction Reaction Mixture Reactants->Reaction Catalyst_Base Catalyst/Base System: - e.g., Pyridine or - TBAB/NaOH Catalyst_Base->Reaction Solvent Solvent: - e.g., Acetonitrile or - Toluene/Water Solvent->Reaction Heating Heating & Stirring Reaction->Heating Workup Work-up: - Quenching - Extraction - Washing Heating->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

General experimental workflow for the synthesis.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a compound requiring careful handling due to its chemical properties. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes[1][2]. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact[1][3][4].

Waste Characterization and Segregation

Based on its chemical structure, which includes nitro and ether functional groups, this compound should be treated as hazardous waste. It is imperative to prevent mixing this chemical with other waste streams to avoid potentially dangerous reactions[5].

Key Incompatibilities to Avoid:

  • Strong oxidizing agents

  • Strong reducing agents

  • Acids and bases[5]

Quantitative Disposal and Storage Limits

For the temporary storage of hazardous waste in the laboratory, adhere to the following quantitative limits typically established by institutional Environmental Health and Safety (EHS) departments.

ParameterLimitCitation
Maximum Hazardous Waste Accumulation 55 gallons in a Satellite Accumulation Area[6]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[6]
Storage Duration in Satellite Accumulation Area Up to 12 months (provided accumulation limits are not exceeded)[6]
Ether Container Disposal (Opened) Within 6 months of opening[7]
Ether Container Disposal (Unopened) Within one year of receipt[7]

Experimental Protocol for Disposal Preparation

The following step-by-step procedure outlines the process for preparing this compound and its empty containers for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant waste container with a secure lid

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite or sand) for spill control[2]

Procedure:

  • Container Labeling: Before transferring any waste, clearly label a designated, clean, and compatible waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the date accumulation begins.

  • Waste Transfer:

    • For solid waste, carefully transfer the chemical into the labeled hazardous waste container, minimizing dust generation[1].

    • For solutions containing the chemical, pour the waste carefully into the designated liquid hazardous waste container.

  • Secure Storage: Keep the hazardous waste container securely closed at all times, except when adding waste[3][6][7]. Store the container in a designated Satellite Accumulation Area, which must be at or near the point of generation[5][6].

  • Disposal of Empty Containers:

    • A container that held this compound must be managed as hazardous waste.

    • If the chemical is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].

    • After appropriate rinsing, deface all labels on the empty container before disposing of it as regular trash[7].

  • Arrange for Pickup: Once the waste container is full or nearing its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[6][7]. Do not dispose of this chemical down the drain or in regular trash[7][8].

Special Precautions for Ether and Nitro Compounds

The presence of an ether linkage in this compound necessitates precautions against the formation of explosive peroxides[3][7][9][10][11].

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light[3][7]. It is crucial to date containers upon receipt and upon opening[3][7][12].

  • Testing: Periodically test for the presence of peroxides, especially for older containers[3]. If peroxides are detected or suspected, do not handle the container and contact your EHS department immediately[3].

For nitro-containing compounds, specific disposal methods like dilution and neutralization or chemical destruction may be required for large quantities[13]. However, for laboratory-scale waste, collection by a licensed hazardous waste disposal company is the standard and recommended procedure[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_empty_container Empty Container start Start: Have This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? fume_hood Work in a Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type fume_hood->empty_container solid_waste Transfer Solid to Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Pour Liquid into Labeled Hazardous Waste Container waste_type->liquid_waste Liquid store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste container_full Container Full or Storage Time Limit Reached? store_waste->container_full container_full->store_waste No contact_ehs Contact EHS for Hazardous Waste Pickup container_full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end empty_container->waste_type No triple_rinse Triple Rinse Container (Collect Rinsate as Hazardous Waste) empty_container->triple_rinse Yes deface_label Deface Labels triple_rinse->deface_label trash Dispose of Container in Regular Trash deface_label->trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar aromatic aldehydes, such as 3-Methoxy-4-nitrobenzaldehyde and Benzaldehyde, to ensure a high degree of caution is exercised.

I. Personal Protective Equipment (PPE)

Standard laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure to chemicals. The following PPE is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1]Protects against splashes and flying particles that can cause serious eye irritation or injury.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn to protect the skin.[4][5]Prevents skin contact which may cause irritation.[2][3]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be required.[4][5]Minimizes the inhalation of vapors or dust which may cause respiratory tract irritation.[2][7]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.

II. Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to ensure safety during the handling and use of this compound.

A. Preparation and Handling:

  • Review Safety Data: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Engineering Controls: All handling, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Handling: Avoid direct contact with the chemical.[2] Do not eat, drink, or smoke in the handling area.[2][4] Keep the container tightly sealed when not in use.[2][8]

B. Emergency Procedures:

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation persists, seek medical advice.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Continue rinsing.[4][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[8]
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] For larger spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.[4]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), must be collected separately from other waste streams.[6]

  • Waste Containers:

    • Solid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[6]

    • Liquid Waste: Collect in a labeled, sealed, and compatible hazardous waste container.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's established procedures for hazardous waste pickup and disposal through the Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[7]

IV. Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review Safety Guide B Don Appropriate PPE A->B C Weighing / Aliquoting B->C D Experimental Use C->D E Seal Container D->E I Segregate Waste D->I Generate Waste F Decontaminate Work Area E->F G Remove PPE F->G H Wash Hands Thoroughly G->H J Label Waste Container I->J K Store in Satellite Area J->K L Request EHS Pickup K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.